PKR Inhibitor, negative control
Description
Properties
IUPAC Name |
5-chloro-3-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl3NO2/c16-8-1-2-13-9(6-8)10(15(21)19-13)3-7-4-11(17)14(20)12(18)5-7/h1-6,20H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFMARHFPUZEKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CC3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648025 | |
| Record name | 5-Chloro-3-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852547-30-9 | |
| Record name | 5-Chloro-3-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In Vitro Mechanism of Action of PKR Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro mechanism of action of inhibitors targeting the double-stranded RNA-activated protein kinase (PKR). It covers the core signaling pathway, mechanisms of inhibition, quantitative data on inhibitor potency, and detailed experimental protocols for key assays.
The PKR Signaling Pathway
Protein kinase R (PKR) is a serine-threonine kinase that plays a crucial role in the innate immune response to viral infections and other cellular stresses.[1] Canonically, it is activated by double-stranded RNA (dsRNA), a common byproduct of viral replication.[1] Upon activation, PKR undergoes dimerization and autophosphorylation, leading to the phosphorylation of its primary substrate, the eukaryotic initiation factor 2 alpha (eIF2α).[2][3] Phosphorylation of eIF2α results in a global inhibition of protein synthesis, thereby preventing viral propagation.[2][3] Dysregulation of PKR activity has been implicated in various diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[1]
The activation and signaling cascade can be summarized as follows:
-
Sensing Stress: Inactive PKR monomers exist in the cytoplasm.[2] The presence of dsRNA (or other activators like PACT) triggers the binding of PKR's dsRNA-binding domains (dsRBDs).
-
Dimerization and Autophosphorylation: Binding to dsRNA induces a conformational change, facilitating the dimerization of two PKR monomers.[4] This dimerization brings the kinase domains into close proximity, allowing for trans-autophosphorylation on several residues, including Threonine 446 (Thr446) and Threonine 451 (Thr451) in the activation loop, which is critical for full kinase activity.[5][6]
-
Substrate Phosphorylation: The now fully activated PKR phosphorylates the alpha subunit of eIF2 at Serine 51.[1]
-
Translational Arrest: Phosphorylated eIF2α sequesters eIF2B, a guanine nucleotide exchange factor, preventing the recycling of eIF2 to its active GTP-bound state. This leads to a halt in the initiation of mRNA translation.[2]
Beyond its role in translational control, PKR can also modulate other signaling pathways, including NF-κB and p38 MAPK, contributing to inflammatory and apoptotic responses.[3][7]
Mechanism of Action of PKR Inhibitors
PKR inhibitors can be broadly classified based on their mechanism of action. The most common class targets the ATP-binding pocket of the kinase domain.[8]
ATP-Competitive Inhibition
The majority of small molecule PKR inhibitors function by competing with ATP for binding to the catalytic site of the kinase.[8][9] By occupying the ATP pocket, these inhibitors prevent the phosphotransferase activity of PKR, thereby blocking both its autophosphorylation and the subsequent phosphorylation of eIF2α.[8][10]
This mechanism has several key features:
-
Direct Blockade of Catalysis: The inhibitor directly prevents the transfer of a phosphate group from ATP to the substrate.[11]
-
Reversibility: Most ATP-competitive inhibitors bind non-covalently and are reversible.
-
Selectivity Challenges: The ATP-binding pocket is highly conserved among protein kinases, making the development of highly selective inhibitors challenging.[9] However, subtle differences in the pocket's shape and surrounding residues can be exploited to achieve selectivity.
The imidazolo-oxindole compound C16 is a well-characterized ATP-competitive inhibitor of PKR.[12][13] It binds to the ATP-binding site and has been shown to block PKR autophosphorylation with high potency.[12] Similarly, 2-aminopurine acts as a competitive inhibitor with respect to ATP, suggesting it binds to the same site on the kinase.[14]
References
- 1. Frontiers | PKR: A Kinase to Remember [frontiersin.org]
- 2. Reactome | PKR-mediated signaling [reactome.org]
- 3. Protein kinase R - Wikipedia [en.wikipedia.org]
- 4. Structural basis of protein kinase R autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Autophosphorylation in the Activation Loop Is Required for Full Kinase Activity In Vivo of Human and Yeast Eukaryotic Initiation Factor 2α Kinases PKR and GCN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dsRNA-Dependent Protein Kinase PKR and its Role in Stress, Signaling and HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are PKR inhibitors and how do they work? [synapse.patsnap.com]
- 9. Selectivity Mechanism of ATP-Competitive Inhibitors for PKB and PKA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conformation-Selective ATP-Competitive Inhibitors Control Regulatory Interactions and Noncatalytic Functions of Mitogen-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Imidazolo-oxindole PKR inhibitor C16 ≥90% (HPLC), solid, PKR inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 14. 2-Aminopurine inhibits the double-stranded RNA-dependent protein kinase both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Stranded RNA-Activated Protein Kinase (PKR) Signaling Pathway: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the Protein Kinase R (PKR) signaling pathway, a critical component of the innate immune response and a key regulator of cellular stress responses. This document is intended for researchers, scientists, and drug development professionals engaged in the study of virology, immunology, oncology, and neurodegenerative diseases.
Introduction to the PKR Signaling Pathway
The Protein Kinase RNA-activated (PKR), also known as Eukaryotic Translation Initiation Factor 2-alpha Kinase 2 (EIF2AK2), is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in cellular defense against viral infections and in the response to various stress signals.[1][2] Initially identified as an interferon-inducible enzyme, PKR acts as a sensor for double-stranded RNA (dsRNA), a common molecular pattern associated with viral replication.[2][3] Upon activation, PKR orchestrates a multifaceted cellular response, primarily characterized by the inhibition of protein synthesis to restrict viral propagation. Beyond its antiviral function, PKR is implicated in a broad range of cellular processes, including inflammation, apoptosis, cell proliferation, and the regulation of signaling cascades such as NF-κB and MAP kinases.[1][4][5] Dysregulation of the PKR pathway has been linked to various pathological conditions, including chronic inflammation, metabolic disorders, neurodegenerative diseases, and cancer.[4][6]
Core Components of the PKR Pathway
The functionality of the PKR signaling pathway is contingent on a series of key molecular players that govern its activation, regulation, and downstream effects.
-
Protein Kinase R (PKR): The central enzyme of the pathway, PKR, is composed of an N-terminal dsRNA-binding domain (dsRBD) and a C-terminal kinase domain.[2][7] The dsRBD contains two dsRNA-binding motifs (dsRBMs) that are essential for recognizing and binding to dsRNA.[2]
-
Double-Stranded RNA (dsRNA): The canonical activator of PKR, dsRNA of at least 30 base pairs in length, is typically produced during the replication of many viruses.[8][9] Binding of dsRNA to the dsRBD of PKR induces a conformational change that leads to its activation.[8]
-
Protein Activator of PKR (PACT): In the absence of viral dsRNA, PKR can be activated by the cellular protein PACT in response to various stress signals.[1][7]
-
Eukaryotic Initiation Factor 2α (eIF2α): The most well-characterized substrate of activated PKR. Phosphorylation of eIF2α at serine 51 leads to a global inhibition of protein synthesis.[1][9]
-
Downstream Effectors: Activated PKR influences a multitude of downstream signaling molecules, including:
-
NF-κB Pathway Components: IκB kinase (IKK) complex, leading to the activation of the transcription factor NF-κB.[10][11][12]
-
MAP Kinase Pathway Components: Mitogen-activated protein kinase kinases (MKKs) that activate p38 and JNK.[4][5]
-
Apoptosis-Related Proteins: FADD (Fas-Associated Death Domain) and Caspase-8.[3][6]
-
Inflammasome Components: NLRP3, AIM2, and other NLR proteins.[2][9]
-
Interferon Regulatory Factor 3 (IRF3): A key transcription factor for type I interferon production.[13][14]
-
The PKR Signaling Cascade: Mechanism of Action
The activation of PKR and the subsequent signaling cascade is a tightly regulated process initiated by the detection of specific molecular patterns, primarily viral dsRNA.
PKR Activation
In its latent state, PKR exists as an inactive monomer.[2] The primary mechanism of activation involves the binding of dsRNA to the dsRBD of two PKR monomers, which promotes their dimerization.[8][9] This dimerization brings the C-terminal kinase domains into close proximity, facilitating trans-autophosphorylation on several serine and threonine residues within the activation loop, such as Threonine 446 and Threonine 451.[6] This autophosphorylation event fully activates the kinase. An alternative, dsRNA-independent activation mechanism is mediated by the cellular protein PACT, which binds to and activates PKR in response to various cellular stresses.[1][7]
Downstream Signaling Pathways
Once activated, PKR can initiate several downstream signaling cascades:
-
Inhibition of Protein Synthesis: The most prominent function of activated PKR is the phosphorylation of eIF2α.[1][9] Phosphorylated eIF2α sequesters eIF2B, a guanine nucleotide exchange factor, thereby preventing the recycling of eIF2 to its active GTP-bound state. This leads to a global shutdown of cap-dependent translation, which inhibits the synthesis of both host and viral proteins.[9]
-
NF-κB Activation: PKR can activate the NF-κB pathway, a central regulator of inflammatory and immune responses.[10][12] This can occur through the interaction of PKR with the IKK complex, leading to the phosphorylation and subsequent degradation of the inhibitory IκB proteins.[11][12][15] The released NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory cytokines and other target genes.[10]
-
MAP Kinase Activation: PKR can also activate the p38 and JNK MAP kinase pathways.[4][5] This activation is mediated through upstream MKKs and contributes to the inflammatory response and apoptosis.[5]
-
Apoptosis Induction: PKR can trigger programmed cell death through multiple mechanisms. One pathway involves the activation of the FADD/Caspase-8 signaling axis, independent of death receptor ligation.[3][6][16] Additionally, the sustained inhibition of protein synthesis via eIF2α phosphorylation can also lead to apoptosis.
-
Inflammasome Activation: PKR has been shown to physically interact with and promote the activation of several inflammasomes, including NLRP1, NLRP3, NLRC4, and AIM2.[2][4][9] This leads to the cleavage and release of pro-inflammatory cytokines IL-1β and IL-18.[2]
-
Interferon Response: PKR can contribute to the amplification of the interferon response by activating IRF3, a key transcription factor for the production of type I interferons.[13][14]
Quantitative Data in PKR Signaling
The following tables summarize key quantitative parameters associated with the PKR signaling pathway, providing a reference for experimental design and data interpretation.
| Parameter | Value | Organism/System | Reference(s) |
| PKR-dsRNA Binding | |||
| Kd for perfect dsRNA | ~30 nM | In vitro (p20 domain) | [8] |
| Kd for bulged dsRNA | ~2-5 µM | In vitro (p20 domain) | [8] |
| Minimal dsRNA length for binding | 15-16 bp | In vitro | [17] |
| Minimal dsRNA length for activation | 30 bp | In vitro | [9][17] |
| PKR Kinase Activity | |||
| eIF2α phosphorylation rate (Phospho-PKR, no RNA) | 10.4 ± 4.0 nM/min | In vitro | [2] |
| eIF2α phosphorylation rate (Dephospho-PKR, +RNA) | 5.3 ± 3.5 nM/min | In vitro | [2] |
| Key Autophosphorylation Sites | |||
| Identified in vitro | Ser-242, Thr-255, Thr-258 | In vitro | [6][7][18] |
| Required for full activity in vivo | Thr-446, Thr-451 | Yeast, Mammalian cells | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the PKR signaling pathway.
In Vitro PKR Activation Assay
This assay measures the autophosphorylation of PKR in response to an activator like dsRNA.
Materials:
-
Purified recombinant PKR protein
-
PKR activation buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl₂, 1 mM DTT)
-
dsRNA activator (e.g., Poly(I:C))
-
[γ-³²P]ATP
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing purified PKR (e.g., 100-200 ng) and the desired concentration of dsRNA in PKR activation buffer on ice.
-
Initiate the reaction by adding [γ-³²P]ATP (to a final concentration of ~10 µCi per reaction) and MnCl₂ (to a final concentration of 2.5 mM).
-
Incubate the reaction at 30°C for 20-30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Resolve the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Analyze the autophosphorylated PKR band using a phosphorimager.
In Vitro Kinase Assay for eIF2α Phosphorylation
This assay quantifies the ability of activated PKR to phosphorylate its substrate, eIF2α.
Materials:
-
Activated PKR (from the in vitro activation assay or pre-activated)
-
Purified recombinant eIF2α protein
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.6, 10 mM KCl, 10 mM MgCl₂, 10% glycerol)
-
[γ-³²P]ATP
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager
Procedure:
-
Set up a reaction mixture containing activated PKR (e.g., 100 nM), purified eIF2α (e.g., 500-600 nM), and kinase assay buffer.
-
Initiate the kinase reaction by adding [γ-³²P]ATP (to a final concentration of ~2 µM).
-
Incubate at 30°C for a specified time course (e.g., 5, 10, 20 minutes).
-
At each time point, stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize and quantify the phosphorylated eIF2α band using a phosphorimager.
Co-Immunoprecipitation (Co-IP) of PKR and Interacting Proteins
This protocol is used to identify proteins that interact with PKR within a cellular context.
Materials:
-
Cell culture expressing the proteins of interest
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Antibody specific to PKR (for immunoprecipitation)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE loading buffer or low pH glycine buffer)
-
Western blotting reagents
Procedure:
-
Lyse the cells in Co-IP lysis buffer and clear the lysate by centrifugation.
-
Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-PKR antibody or isotype control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.
-
Collect the beads (using a magnetic rack or centrifugation) and wash them several times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting protein and PKR.
Visualizing the PKR Pathway and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the core PKR signaling pathway and a typical experimental workflow for studying PKR activation.
Figure 1. The PKR Signaling Pathway.
Figure 2. Workflow for In Vitro PKR Activation Assay.
References
- 1. Coordination of crosstalk between MAPK-PKC pathways: an exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel role of PKR in inflammasome activation and HMGB1 release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The interferon-induced protein kinase (PKR), triggers apoptosis through FADD-mediated activation of caspase 8 in a manner independent of Fas and TNF-alpha receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel role of PKR in inflammasome activation and HMGB1 release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of the dsRNA‐dependent protein kinase, PKR, induces apoptosis through FADD‐mediated death signaling | The EMBO Journal [link.springer.com]
- 7. The kinase activity of PKR represses inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Protein Kinase PKR is Critical for LPS-induced iNOS Production, but Dispensable for Inflammasome Activation in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. abeomics.com [abeomics.com]
- 11. PKR Stimulates NF-κB Irrespective of Its Kinase Function by Interacting with the IκB Kinase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB Activation by Double-Stranded-RNA-Activated Protein Kinase (PKR) Is Mediated through NF-κB-Inducing Kinase and IκB Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of Protein Kinase PKR-dependent Activation of Interferon Regulatory Factor 3 by Vaccinia Virus Occurs through Adapter IPS-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. NF-kappaB activation by double-stranded-RNA-activated protein kinase (PKR) is mediated through NF-kappaB-inducing kinase and IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protein kinase RNA/FADD/caspase-8 pathway mediates the proapoptotic activity of the RNA-binding protein human antigen R (HuR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Impact of Protein Kinase PKR in Cell Biology: from Antiviral to Antiproliferative Action - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research.monash.edu [research.monash.edu]
The Role of eIF2α Phosphorylation in Translational Control: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphorylation of the α subunit of eukaryotic initiation factor 2 (eIF2) is a critical regulatory node in the control of protein synthesis. This event, triggered by a variety of cellular stresses, leads to a global reduction in translation, conserving cellular resources and initiating a coordinated transcriptional and translational program to restore homeostasis. This integrated stress response (ISR) is crucial for cell survival and adaptation. However, dysregulation of eIF2α phosphorylation is implicated in a range of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer, making it a key target for therapeutic intervention. This technical guide provides an in-depth overview of the core mechanisms of eIF2α phosphorylation-mediated translational control, detailed experimental protocols for its study, and a summary of key quantitative data.
Core Signaling Pathways of eIF2α Phosphorylation
The phosphorylation of eIF2α on Serine 51 is a convergent point for multiple stress-activated signaling pathways. This phosphorylation converts eIF2 from a substrate to a competitive inhibitor of its guanine nucleotide exchange factor, eIF2B.[1][2] This sequestration of eIF2B severely limits the availability of the eIF2-GTP-Met-tRNAi ternary complex, which is essential for initiating translation, thereby leading to a global shutdown of protein synthesis.[2]
The eIF2α Kinases: Sentinels of Cellular Stress
Four known kinases, each responding to distinct stress signals, phosphorylate eIF2α:
-
PKR (Protein Kinase R): Activated by double-stranded RNA (dsRNA), a hallmark of viral infection.[2][3]
-
PERK (PKR-like Endoplasmic Reticulum Kinase): Activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress.[2]
-
GCN2 (General Control Nonderepressible 2): Activated by amino acid starvation and UV irradiation.[2][3]
-
HRI (Heme-Regulated Inhibitor): Activated by heme deficiency, oxidative stress, and heat shock.[2][3]
The Counterbalance: eIF2α Phosphatases
The phosphorylation of eIF2α is a reversible process, tightly controlled by phosphatases that remove the phosphate group from Serine 51, allowing for the resumption of protein synthesis. The primary phosphatases involved are:
-
GADD34 (Growth Arrest and DNA Damage-inducible 34): An inducible regulatory subunit of Protein Phosphatase 1 (PP1). Its expression is upregulated during the ISR, forming a negative feedback loop to dephosphorylate eIF2α.[4][5]
-
CReP (Constitutive Repressor of eIF2α Phosphorylation): A constitutively expressed regulatory subunit of PP1 that helps maintain basal levels of dephosphorylation.[5]
References
- 1. eIF2A mediates translation of hepatitis C viral mRNA under stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The role of host eIF2α in viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Feedback Inhibition of the Unfolded Protein Response by GADD34-Mediated Dephosphorylation of eIF2α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PPP1R15 Family of eIF2-alpha Phosphatase Targeting Subunits (GADD34 and CReP) | MDPI [mdpi.com]
Unveiling the Molecular Blueprint: Structural Distinctions Between Active and Inactive PKR Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
Double-stranded RNA-activated protein kinase (PKR) is a crucial regulator of the innate immune response and cellular stress pathways. Its dysregulation is implicated in a multitude of diseases, including viral infections, cancer, and neurodegenerative disorders, making it a compelling target for therapeutic intervention. The development of potent and selective PKR inhibitors hinges on a deep understanding of the structural nuances that govern their interaction with the kinase domain and dictate their activity. This in-depth technical guide elucidates the core structural differences between active and inactive PKR inhibitors, providing a comprehensive resource for researchers, scientists, and drug development professionals.
Core Principles of PKR Inhibition: A Structural Perspective
The catalytic activity of PKR, like other protein kinases, is contingent on its conformational state. Inhibitors can achieve their effect by binding to different conformations of the kinase, thereby stabilizing either an active or an inactive state. The key structural determinants of PKR activity and inhibitor binding are centered around the conformation of the activation loop, particularly the highly conserved Asp-Phe-Gly (DFG) motif, and the orientation of the αC-helix in the N-lobe.
-
Active Conformation (DFG-in): In its active state, the activation loop adopts a conformation where the aspartate of the DFG motif points into the ATP-binding pocket, and the phenylalanine resides in a hydrophobic pocket. This "DFG-in" conformation is essential for catalysis. Inhibitors that bind to this active conformation are classified as Type I inhibitors . They are typically ATP-competitive and occupy the adenine-binding pocket.
-
Inactive Conformation (DFG-out): PKR can also exist in an inactive state where the DFG motif undergoes a "flip," resulting in the aspartate pointing away from the ATP-binding site and the phenylalanine moving into the ATP pocket. This "DFG-out" conformation is catalytically incompetent. Inhibitors that preferentially bind to and stabilize this inactive state are known as Type II inhibitors . These inhibitors also bind in the ATP pocket but extend into an adjacent allosteric pocket created by the DFG-out conformation.
-
Allosteric Inhibition: A third class of inhibitors, allosteric inhibitors (Type III and IV) , bind to sites on the kinase domain distinct from the ATP-binding pocket.[1] These inhibitors induce conformational changes that prevent the kinase from adopting its active state or from binding its substrates.
Quantitative Analysis of PKR Inhibitor Potency
The potency of PKR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50% under specific assay conditions.[2] The Ki value is a more fundamental measure of the inhibitor's binding affinity for the enzyme.[3] The relationship between IC50 and Ki is dependent on the mechanism of inhibition and the concentration of the substrate (ATP).[4][5]
| Inhibitor Class | Binding Mode | Target Conformation | Key Structural Interactions | Representative IC50/Ki Range (PKR) |
| Active (Type I) | ATP-competitive | Active (DFG-in) | Hydrogen bonds with the hinge region; interactions within the adenine-binding pocket. | nM to low µM |
| Inactive (Type II) | ATP-competitive | Inactive (DFG-out) | Hydrogen bonds with the hinge region; extension into the allosteric pocket created by the DFG-out flip. | nM to low µM |
| Inactive (Allosteric) | Non-ATP-competitive | Varies | Binding to sites outside the ATP pocket, inducing conformational changes. | Varies widely (nM to µM) |
Note: Specific IC50 and Ki values are highly dependent on the individual compound and the assay conditions used. The ranges provided are indicative of potent inhibitors.
Signaling Pathways and Experimental Workflows
Understanding the signaling cascades involving PKR is crucial for contextualizing the effects of its inhibitors. Furthermore, robust experimental protocols are essential for the accurate characterization of these compounds.
PKR Signaling Pathway
PKR is a central node in cellular stress response pathways. Upon activation by double-stranded RNA (dsRNA), PKR dimerizes and autophosphorylates, leading to the phosphorylation of its primary substrate, the eukaryotic initiation factor 2 alpha (eIF2α). This event triggers a cascade that ultimately results in the inhibition of protein synthesis, a key antiviral defense mechanism.
References
Commercial Sources and Validation of PKR Inhibitor & Negative Control Pairs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercially available, validated inhibitor and negative control pairs for the double-stranded RNA-activated protein kinase (PKR). The information presented here is intended to assist researchers in selecting the appropriate tools for studying PKR signaling and for drug development programs targeting this key enzyme. This guide includes a summary of commercial sources, quantitative data for inhibitor potency, detailed experimental protocols for validation, and diagrams of the PKR signaling pathway and experimental workflows.
Validated PKR Inhibitor and Negative Control Pair: C16
The imidazolo-oxindole compound, commonly known as C16, is a potent and specific ATP-competitive inhibitor of PKR. A structurally related but inactive compound is commercially available, providing a validated pair for rigorous experimental design.
Commercial Sources and Quantitative Data
The following table summarizes the commercial sources for C16 and its corresponding negative control, along with reported quantitative data for their activity.
| Compound | CAS Number | Description | Reported IC50 (PKR Autophosphorylation) | Commercial Suppliers (Catalog No.) |
| PKR Inhibitor (C16) | 608512-97-6 | A potent, ATP-binding site-directed inhibitor of PKR.[1] | 186-210 nM[1] | - Santa Cruz Biotechnology (sc-204200) - Sigma-Aldrich (527450) - Cayman Chemical (14565) - R&D Systems (4508) - MedchemExpress (HY-13921) - StressMarq Biosciences (SIH-498) |
| PKR Inhibitor, Negative Control | 852547-30-9 | An inactive structural analog of the PKR inhibitor C16. | >100 µM | - Sigma-Aldrich (527455) - Santa Cruz Biotechnology (sc-204201) - MedchemExpress (HY-112464) |
Experimental Validation Protocols
Robust validation of PKR inhibition is crucial for interpreting experimental results. Below are detailed protocols for in vitro and cell-based assays to confirm the activity and specificity of PKR inhibitors.
This assay directly measures the ability of an inhibitor to block the autophosphorylation of PKR or the phosphorylation of a substrate.
Principle:
Recombinant active PKR is incubated with a phosphate donor (ATP, often radiolabeled) and a substrate (e.g., eIF2α or a generic kinase substrate like myelin basic protein) in the presence of the inhibitor or negative control. The level of phosphorylation is then quantified.
Materials:
-
Recombinant human PKR (e.g., from Carna Biosciences)
-
PKR Inhibitor (C16) and Negative Control
-
eIF2α substrate (or Myelin Basic Protein)
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35)
-
ATP (radiolabeled [γ-³²P]ATP for radiometric detection, or non-labeled for ADP-based detection)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar for non-radiometric detection
-
96-well plates
-
Plate reader (scintillation counter for radiometric, luminometer for ADP-Glo™)
Procedure (ADP-Glo™ format):
-
Compound Preparation: Prepare a serial dilution of the PKR inhibitor (C16) and the negative control in DMSO. A typical starting concentration for C16 is 10 µM, with 1:3 serial dilutions. The negative control can be tested at a high concentration (e.g., 100 µM).
-
Kinase Reaction Setup:
-
In a 96-well plate, add 5 µL of the diluted compounds.
-
Add 10 µL of a solution containing recombinant PKR and the substrate (e.g., eIF2α) in kinase assay buffer.
-
Pre-incubate for 15 minutes at room temperature.
-
-
Initiate Kinase Reaction: Add 10 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for PKR.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Stop Reaction and Detect ADP:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
This cellular assay assesses the ability of an inhibitor to block PKR activation and the phosphorylation of its key downstream target, eIF2α, in cultured cells.
Principle:
Cells are treated with a PKR activator (e.g., poly(I:C), a synthetic dsRNA analog) in the presence or absence of the PKR inhibitor or negative control. Cell lysates are then analyzed by western blot for phosphorylated PKR (p-PKR) and phosphorylated eIF2α (p-eIF2α).
Materials:
-
Cell line (e.g., HeLa, HEK293T)
-
Poly(I:C) (or other appropriate PKR activator)
-
PKR Inhibitor (C16) and Negative Control
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-PKR (Thr446)
-
Rabbit anti-PKR (total)
-
Rabbit anti-phospho-eIF2α (Ser51)
-
Rabbit anti-eIF2α (total)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with the PKR inhibitor (e.g., 1 µM C16) or negative control (e.g., 100 µM) for 1-2 hours. Include a DMSO vehicle control.
-
PKR Activation: Treat the cells with a PKR activator (e.g., 10 µg/mL poly(I:C)) for the desired time (e.g., 6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for p-PKR, total PKR, p-eIF2α, and total eIF2α. Normalize the phosphorylated protein levels to the total protein levels.
2-Aminopurine: A Widely Used PKR Inhibitor
2-Aminopurine is a purine analog that has been historically used as a PKR inhibitor. It acts as an ATP-competitive inhibitor.
Commercial Sources
| Compound | CAS Number | Description | Commercial Suppliers (Catalog No.) |
| 2-Aminopurine | 452-06-2 | An ATP-competitive inhibitor of PKR. | - Santa Cruz Biotechnology (sc-201524) - Sigma-Aldrich (A3509) - MedKoo Biosciences (527081) - Thermo Fisher Scientific (A1111) |
Considerations for Use and Lack of a Validated Negative Control
While 2-aminopurine is readily available and widely cited, a significant limitation is the lack of a commercially available, validated inactive analog to serve as a negative control. This makes it more challenging to definitively attribute observed cellular effects solely to PKR inhibition. Researchers using 2-aminopurine should consider the following:
-
Off-target effects: As a purine analog, 2-aminopurine may affect other ATP-dependent enzymes.
-
Alternative validation strategies: To strengthen the evidence for PKR-specific effects, consider using complementary approaches such as siRNA-mediated knockdown of PKR.
Signaling Pathways and Experimental Workflows
PKR Signaling Pathway
The following diagram illustrates the central role of PKR in cellular stress responses.
Caption: A simplified diagram of the PKR signaling pathway.
Experimental Workflow for PKR Inhibitor Validation
The following diagram outlines a typical workflow for validating a novel PKR inhibitor.
Caption: A logical workflow for the validation of a PKR inhibitor.
References
The Sentinel Kinase: A Technical Guide to PKR Activation by dsRNA and Viral Infection
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Protein Kinase R (PKR), encoded by the EIF2AK2 gene, is a cornerstone of the innate immune response to viral infections. As a member of the eIF2α kinase family, PKR acts as a cellular sensor for double-stranded RNA (dsRNA), a common molecular pattern associated with viral replication. Upon activation, PKR initiates a signaling cascade that culminates in the global inhibition of protein synthesis, thereby impeding viral propagation. This in-depth technical guide provides a comprehensive overview of the molecular mechanisms governing PKR activation, its downstream signaling pathways, and the strategies employed by viruses to evade this critical host defense mechanism. Detailed experimental protocols and quantitative data are presented to facilitate further research and the development of novel antiviral therapeutics targeting the PKR pathway.
Introduction: PKR as a Viral Sensor
The interferon-inducible PKR is a serine/threonine kinase that remains in a latent, inactive state in uninfected cells.[1][2] The presence of viral dsRNA triggers a conformational change, leading to PKR's activation and subsequent autophosphorylation.[3][4] Once active, PKR phosphorylates the alpha subunit of the eukaryotic initiation factor 2 (eIF2α), a key component of the translation initiation complex.[5][6] This phosphorylation event sequesters the guanine nucleotide exchange factor eIF2B, leading to a global shutdown of protein synthesis and the induction of apoptosis in virally infected cells.[7][8] Beyond its canonical role in antiviral defense, PKR is also implicated in various cellular processes, including stress response, cell growth, and differentiation.[6][7]
The Molecular Architecture of PKR
PKR is a multi-domain protein consisting of a C-terminal kinase domain (KD) and an N-terminal regulatory domain. The regulatory domain contains two tandem dsRNA-binding motifs (dsRBM1 and dsRBM2), which are essential for recognizing and binding to dsRNA.[9][10][11] A flexible linker region connects the regulatory and kinase domains, allowing for the conformational changes necessary for activation.[10][12]
The Core Mechanism of PKR Activation
The activation of PKR is a multi-step process initiated by the binding of dsRNA. The current model suggests that dsRNA acts as a molecular scaffold, bringing two PKR monomers into close proximity to facilitate their dimerization and subsequent trans-autophosphorylation.[3][4][13]
The Role of dsRNA Length and Concentration
The length of the dsRNA molecule is a critical determinant of PKR activation. A minimum length of approximately 30-33 base pairs is required to bind two PKR monomers and induce its kinase activity.[4][14][15] Shorter dsRNAs can bind to a single PKR molecule but are generally insufficient to promote dimerization and activation.[15]
The concentration of dsRNA also plays a crucial role, resulting in a characteristic "bell-shaped" activation curve.[3] At low concentrations, dsRNA effectively promotes the assembly of PKR dimers, leading to robust activation. However, at high concentrations, individual PKR monomers become saturated with separate dsRNA molecules, preventing the formation of productive dimers and leading to an inhibition of PKR activity.[3][11]
Dimerization and Autophosphorylation
The binding of dsRNA to the dsRBMs induces a conformational change in PKR, exposing the dimerization interface within the kinase domain.[16][17] This leads to the formation of a back-to-back dimer, which facilitates the trans-autophosphorylation of several key residues within the activation loop of the kinase domain, most notably Threonine 446 and Threonine 451.[1][18] This autophosphorylation event locks PKR in a stable, active conformation.[13] In the absence of dsRNA, PKR can also undergo dimerization and activation at high protein concentrations, although with a much lower affinity.[13][19]
Downstream Signaling: The eIF2α Pathway and Beyond
Activated PKR phosphorylates eIF2α at Serine 51, which is its most well-characterized substrate.[5][20] Phosphorylated eIF2α competitively inhibits its guanine nucleotide exchange factor, eIF2B, leading to a global arrest of protein synthesis.[7] This translational shutdown serves as a potent antiviral mechanism by preventing the synthesis of viral proteins.[8][21]
Beyond eIF2α, PKR can also modulate other signaling pathways, including the NF-κB and p38 MAPK pathways, contributing to the inflammatory response and apoptosis.[6][7]
Viral Evasion Strategies
Given the potent antiviral activity of PKR, many viruses have evolved sophisticated mechanisms to counteract its function. These strategies include:
-
Sequestration of dsRNA: Viral proteins can bind to and sequester dsRNA, preventing it from being recognized by PKR.[8][22]
-
Inhibition of PKR Dimerization: Some viral proteins can directly interact with PKR and prevent its dimerization.
-
Dephosphorylation of eIF2α: Viruses can encode proteins that promote the dephosphorylation of eIF2α, thereby overriding the translational block imposed by PKR.[8]
-
PKR Pseudosubstrates: Some viral RNAs can act as pseudosubstrates, binding to PKR but failing to induce its activation.
Quantitative Analysis of PKR Activation
The following tables summarize key quantitative data related to PKR activation by dsRNA.
| Parameter | Value | Conditions | Reference(s) |
| Minimal dsRNA length for activation | 30-33 bp | In vitro kinase assays | [14][15] |
| PKR-dsRNA Binding Affinity (Kd) | |||
| 1st PKR on 20 bp dsRNA | ~15 nM | 75 mM NaCl | [15] |
| 2nd PKR on 20 bp dsRNA | ~230 nM | 75 mM NaCl | [15] |
| 1st PKR on 40 bp dsRNA | 38 nM | Not specified | [1] |
| 2nd PKR on 40 bp dsRNA | 813 nM | Not specified | [1] |
| PKR Dimerization Affinity (Kd) | |||
| In the absence of dsRNA | ~500 µM | Solution | [13][19] |
| eIF2α Phosphorylation | |||
| Fold increase upon viral infection | 10-15 fold | SV-infected cells | [21] |
Table 1: Quantitative parameters of PKR activation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study PKR activation.
In Vitro PKR Kinase Assay
This assay measures the autophosphorylation of PKR or the phosphorylation of a substrate (e.g., eIF2α) in a controlled in vitro setting.
Materials:
-
Recombinant human PKR
-
dsRNA of defined length (e.g., poly(I:C) or synthetic dsRNA)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT)
-
ATP (γ-³²P-ATP for radioactive detection or non-radioactive ATP for immunoblotting)
-
SDS-PAGE loading buffer
-
Phosphatase inhibitors
Procedure:
-
Dephosphorylation of PKR (Optional but Recommended): To ensure a basal inactive state, recombinant PKR can be treated with a phosphatase (e.g., lambda phosphatase) prior to the assay.[8]
-
Reaction Setup: In a microcentrifuge tube, combine recombinant PKR (e.g., 100-200 ng) with the desired concentration of dsRNA in kinase buffer.
-
Incubation: Incubate the reaction mixture at 30°C for 15-30 minutes to allow for PKR-dsRNA binding and dimerization.
-
Initiation of Kinase Reaction: Add ATP to a final concentration of 10-50 µM to initiate the phosphorylation reaction.
-
Reaction Termination: After 15-30 minutes at 30°C, stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Analysis: Analyze the samples by SDS-PAGE followed by autoradiography (for γ-³²P-ATP) or immunoblotting with antibodies specific for phosphorylated PKR (e.g., anti-phospho-PKR Thr446/Thr451) and/or phosphorylated eIF2α (anti-phospho-eIF2α Ser51).[8][23]
Immunoblotting for Phosphorylated PKR and eIF2α
This technique is used to detect the phosphorylated forms of PKR and eIF2α in cell lysates or from in vitro kinase assays.
Materials:
-
Cell lysates or in vitro kinase assay samples
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (5% BSA in TBST is recommended for phospho-antibodies)[24]
-
Primary antibodies (anti-phospho-PKR, anti-total PKR, anti-phospho-eIF2α, anti-total eIF2α)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Phosphatase and protease inhibitor cocktails
Procedure:
-
Sample Preparation: Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% BSA in TBST to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
dsRNA Dot Blot Assay
This is a simple and rapid method to detect the presence of dsRNA in a sample.
Materials:
-
RNA samples
-
Nitrocellulose or nylon membrane
-
dsRNA-specific antibody (e.g., J2 monoclonal antibody)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Spotting: Spot a small volume (1-2 µL) of the RNA sample directly onto the membrane.[7][18]
-
Drying and Crosslinking: Allow the spots to air dry and then crosslink the RNA to the membrane using a UV crosslinker.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the anti-dsRNA antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the dots.
Visualizing PKR Signaling and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the PKR activation pathway and a typical experimental workflow.
Caption: PKR activation signaling pathway.
Caption: Experimental workflow for in vitro PKR kinase assay.
Conclusion and Future Perspectives
PKR stands as a critical sentinel in the cellular defense against viral invaders. A thorough understanding of its activation mechanism and the intricate interplay with viral countermeasures is paramount for the development of novel therapeutic strategies. Future research will likely focus on elucidating the structural dynamics of PKR activation in greater detail, identifying novel viral and cellular regulators of PKR, and exploring the potential of PKR modulators as broad-spectrum antiviral agents. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of this essential antiviral pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Protocol for the analysis of double-stranded RNAs in virus-infected insect cells using anti-dsRNA antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of dsRNA and RNA:DNA Hybrids by Dot Blot Analysis [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Autophosphorylation sites participate in the activation of the double-stranded-RNA-activated protein kinase PKR - CSHL Scientific Digital Repository [repository.cshl.edu]
- 7. static.kactusbio.com [static.kactusbio.com]
- 8. Measurement of RNA-induced PKR Activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Mechanism of interferon action: characterization of the intermolecular autophosphorylation of PKR, the interferon-inducible, RNA-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A dynamically tuned double-stranded RNA binding mechanism for the activation of antiviral kinase PKR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. Phosphorylation of the RNA-dependent protein kinase regulates its RNA-binding activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of the protein kinase PKR by short double-stranded RNAs with single-stranded tails - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of PKR Activation by dsRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Autophosphorylation in the Activation Loop Is Required for Full Kinase Activity In Vivo of Human and Yeast Eukaryotic Initiation Factor 2α Kinases PKR and GCN2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cloud-clone.com [cloud-clone.com]
- 18. mRNA quality control: Easy detection of dsRNA impurities - News Blog - Jena Bioscience [jenabioscience.com]
- 19. Contribution of dsRBD2 to PKR Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The PERK/PKR-eIF2α Pathway Negatively Regulates Porcine Hemagglutinating Encephalomyelitis Virus Replication by Attenuating Global Protein Translation and Facilitating Stress Granule Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Translational resistance of late alphavirus mRNA to eIF2α phosphorylation: a strategy to overcome the antiviral effect of protein kinase PKR - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Detecting phosphorylated PKR - antibody and positive control - Immunology and Histology [protocol-online.org]
- 23. bellbrooklabs.com [bellbrooklabs.com]
- 24. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Methodological & Application
western blot protocol for detecting phosphorylated eIF2α after PKR inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α) is a critical event in the cellular stress response, leading to a general inhibition of protein synthesis. One of the key kinases responsible for this phosphorylation is the double-stranded RNA-activated protein kinase (PKR). Dysregulation of the PKR-eIF2α signaling pathway has been implicated in various diseases, including viral infections, neurodegenerative disorders, and cancer.[1] Consequently, the development of specific PKR inhibitors is an active area of therapeutic research. This document provides a detailed protocol for a Western blot-based assay to monitor the phosphorylation status of eIF2α in response to PKR inhibition.
Signaling Pathway
Under cellular stress conditions, such as viral double-stranded RNA (dsRNA) presence, PKR is activated through dimerization and autophosphorylation.[2] Activated PKR then phosphorylates eIF2α at the Serine 51 residue.[3] This phosphorylation event converts eIF2 from a substrate to an inhibitor of its guanine nucleotide exchange factor, eIF2B, ultimately leading to a global shutdown of translation initiation.[4] PKR inhibitors can block this cascade by interfering with the kinase activity of PKR, thereby preventing the downstream phosphorylation of eIF2α.[1]
Experimental Workflow
The following diagram outlines the major steps for the Western blot analysis of phosphorylated eIF2α (p-eIF2α).
Data Presentation
The following tables provide examples of common PKR inhibitors and activators with their typical working concentrations, along with expected outcomes on p-eIF2α levels.
Table 1: Reagents and Typical Working Concentrations
| Reagent | Type | Typical Cell Culture Concentration | Reference |
| C16 | PKR Inhibitor | 0.1 - 1 µM | [5] |
| 2-Aminopurine (2-AP) | PKR Inhibitor | 0.5 - 5 mM | [6] |
| Polyinosinic:polycytidylic acid (poly(I:C)) | PKR Activator | 1 - 25 µg/mL | [7][8] |
Table 2: Expected Quantitative Changes in p-eIF2α Levels
| Treatment Condition | Expected Change in p-eIF2α / total eIF2α Ratio | Reference |
| Untreated Control | Baseline | N/A |
| Poly(I:C) alone | Significant Increase | [7] |
| PKR Inhibitor (e.g., C16) alone | No significant change from baseline | [5] |
| PKR Inhibitor + Poly(I:C) | Attenuation of poly(I:C)-induced increase | [5] |
Detailed Experimental Protocol
This protocol is optimized for cultured mammalian cells.
Materials and Reagents
-
Cell Culture: Adherent mammalian cell line (e.g., HeLa, HEK293T)
-
PKR Inhibitor: C16 (Abcam, ab144595) or 2-Aminopurine (Sigma-Aldrich)
-
PKR Activator: Poly(I:C) (InvivoGen)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (e.g., Halt™ Protease and Phosphatase Inhibitor Cocktail, Thermo Fisher Scientific)
-
Protein Assay: BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris gels) and running buffer
-
Transfer: PVDF membrane, transfer buffer, and transfer system
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-eIF2α (Ser51) antibody
-
Rabbit or mouse anti-total eIF2α antibody
-
Mouse anti-β-actin antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imager
Procedure
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. For inhibitor-treated wells, pre-incubate cells with the desired concentration of PKR inhibitor (e.g., 0.5 µM C16) for 2 to 24 hours.[5] c. To induce PKR activation, add poly(I:C) (e.g., 10 µg/mL) to the relevant wells for 2 to 8 hours.[7] d. Ensure to include the following controls: untreated cells, cells treated with inhibitor alone, and cells treated with poly(I:C) alone.
-
Sample Preparation: a. Place the culture plates on ice and wash the cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold lysis buffer (supplemented with fresh protease and phosphatase inhibitors) to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein concentrations for all samples with lysis buffer. Add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes. b. Load 20-30 µg of protein per lane onto a polyacrylamide gel. c. Perform electrophoresis until the dye front reaches the bottom of the gel. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background. f. Incubate the membrane with the primary antibody against p-eIF2α (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation. g. The following day, wash the membrane three times for 10 minutes each with TBST. h. Incubate with HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature. i. Wash the membrane three times for 10 minutes each with TBST. j. Prepare the ECL detection reagent according to the manufacturer's instructions and incubate with the membrane. k. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (for Total eIF2α and Loading Control): a. After imaging for p-eIF2α, the membrane can be stripped using a mild stripping buffer. b. After stripping, wash the membrane and re-block with 5% BSA in TBST. c. Incubate with the primary antibody for total eIF2α, followed by the appropriate secondary antibody and detection as described above. d. Repeat the stripping and re-probing process for a loading control like β-actin.
-
Data Analysis: a. Use densitometry software to quantify the band intensities for p-eIF2α, total eIF2α, and the loading control. b. For each sample, normalize the p-eIF2α band intensity to the total eIF2α band intensity. c. Further normalization to the loading control can be performed to account for any loading inaccuracies. d. Calculate the fold change in normalized p-eIF2α levels relative to the untreated control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Translational resistance of late alphavirus mRNA to eIF2α phosphorylation: a strategy to overcome the antiviral effect of protein kinase PKR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blocking the eIF2α Kinase (PKR) Enhances Positive and Negative Forms of Cortex-Dependent Taste Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of the PKR inhibitor, 2-aminopurine, on the replication of influenza A virus, and segment 8 mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PKR activity modulation by phosphomimetic mutations of serine residues located three aminoacids upstream of double-stranded RNA binding motifs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Critical Role and Use of Negative Control Compounds in Viral Infection Models
Introduction In the development of novel antiviral therapeutics, rigorous and well-controlled experiments are paramount to ensure the validity and reproducibility of results. Viral infection models, whether in vitro or in vivo, are fundamental for assessing the efficacy of candidate compounds. A critical component of these experimental designs is the proper use of controls. These Application Notes provide a detailed guide for researchers, scientists, and drug development professionals on the selection and implementation of negative control compounds in viral infection assays. A negative control is a sample or group that is treated identically to the experimental group, except for the variable being tested.[1][2] Its primary purpose is to serve as a baseline and to help identify false-positive results, ensuring that any observed antiviral effect is genuinely due to the test compound and not extraneous factors.[1]
The Purpose of a Negative Control in Antiviral Assays
Negative controls are essential for validating the test procedure and ensuring that the results are scientifically accurate.[1] Their key objectives in a viral infection model are:
-
Establishing a Baseline for Maximal Viral Activity: The negative control group (e.g., cells infected with the virus and treated with the vehicle solvent) represents the 100% infection level. The activity of the antiviral test compound is measured relative to this baseline.
-
Identifying Vehicle/Solvent Effects: Antiviral compounds are often dissolved in solvents like Dimethyl Sulfoxide (DMSO) or Phosphate-Buffered Saline (PBS).[3][4] The vehicle control ensures that the solvent itself does not inhibit or enhance viral replication, nor does it cause cytotoxicity at the concentration used.[5]
-
Assessing Non-Specific Inhibition and Cytotoxicity: A proper negative control helps differentiate between a compound's specific antiviral activity and general cytotoxicity. If a compound appears to reduce viral load simply by killing the host cells, it is not a viable therapeutic candidate. Therefore, cytotoxicity assays are run in parallel using the negative control as a reference.[6]
-
Detecting Contamination: An unexpected result in a negative control, such as cell death in a mock-infected control or inhibition of viral replication in a vehicle-only control, can indicate contamination of reagents, media, or the cell culture itself.[1][7][8]
Types of Negative Controls in Viral Infection Models
Several types of negative controls should be included in a well-designed experiment.
| Control Type | Description | Purpose |
| Vehicle Control | Host cells + Virus + Compound Solvent (e.g., DMSO, PBS). | To ensure the solvent used to dissolve the test compound has no effect on viral replication or cell viability.[3][4] |
| Untreated Infection Control | Host cells + Virus (no treatment). | To establish the maximum level of viral replication and cytopathic effect (CPE) for calculating inhibition. |
| Mock-Infected Control (Cell Control) | Host cells + Vehicle (no virus). | To monitor the general health and viability of the host cells throughout the experiment and confirm that the vehicle is not toxic. |
| Inactive Compound Control | Host cells + Virus + A compound structurally similar to the test agent but known to be inactive. | To demonstrate the specificity of the antiviral effect and rule out inhibition due to non-specific compound properties. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical workflow for an antiviral screening assay and the logical relationships between different experimental controls.
Caption: Workflow for antiviral compound screening.
Caption: Logical relationships of controls in an antiviral assay.
Experimental Protocols
Protocol 1: Cytotoxicity Assay using CellTiter-Glo®
This protocol determines the concentration of the test compound and its vehicle that is toxic to the host cells. This is crucial for distinguishing antiviral effects from cytotoxicity.[5]
Materials:
-
Host cell line permissive to the virus
-
Cell culture medium
-
96-well clear-bottom, opaque-walled plates
-
Test compound and negative control (vehicle)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate at a density that ensures they are in the exponential growth phase for the duration of the assay (e.g., 1 x 10⁴ cells/well). Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of the test compound and the negative control vehicle in cell culture medium. A typical concentration range might be from 0.1 µM to 100 µM.
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared compound/vehicle dilutions to the respective wells. Include "cells only" wells with medium as an untreated control.
-
Incubation: Incubate the plate for a duration equivalent to the planned antiviral assay (e.g., 48-72 hours).
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Lysis: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically equal to the volume of medium in the well).
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control wells. Plot the percentage of viability against the compound concentration to determine the 50% cytotoxic concentration (CC50).
Protocol 2: Plaque Reduction Neutralization Test (PRNT)
This protocol quantifies the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Materials:
-
Confluent monolayer of host cells in 6-well or 12-well plates
-
Virus stock of known titer (PFU/mL)
-
Test compound and negative control (vehicle) at non-toxic concentrations
-
Infection medium (e.g., serum-free medium)
-
Overlay medium (e.g., containing 1% methylcellulose or agarose)
-
Fixing solution (e.g., 4% formaldehyde)
-
Staining solution (e.g., 0.5% crystal violet)
Procedure:
-
Compound-Virus Incubation: Prepare dilutions of the test compound and negative control vehicle in infection medium. Mix equal volumes of each dilution with a standardized amount of virus (e.g., to yield 50-100 plaques per well). Incubate the mixture at 37°C for 1 hour to allow the compound to interact with the virus.
-
Infection: Remove the growth medium from the confluent cell monolayers. Inoculate the cells with 200 µL of the virus-compound mixtures. Include a "virus control" well inoculated with virus mixed with the vehicle (this is the primary negative control). Also, include a "mock-infected" well with medium only.[9]
-
Adsorption: Incubate the plates at 37°C for 1-2 hours to allow the virus to attach to and enter the cells.[10]
-
Overlay: Gently remove the inoculum from each well and add 2 mL of overlay medium. The semi-solid overlay restricts virus spread to adjacent cells, leading to the formation of localized plaques.[11][12]
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a period sufficient for plaques to form (typically 3-7 days, depending on the virus).[11] Do not disturb the plates during this time to avoid smeared plaques.[9]
-
Fixation and Staining: Carefully remove the overlay medium. Fix the cells with fixing solution for 15-30 minutes. Discard the fixative and stain the cell monolayer with crystal violet solution for 15 minutes.[9][12]
-
Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to dry. Plaques will appear as clear zones against a purple background of stained, uninfected cells.[9] Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the vehicle control well. Plot the percentage of inhibition against compound concentration to determine the 50% effective concentration (EC50).
Data Presentation and Interpretation
Quantitative data should be organized into clear tables for straightforward interpretation and comparison.
Table 1: Cytotoxicity of Test Compound and Controls
| Compound | Concentration (µM) | % Cell Viability (Mean ± SD) |
|---|---|---|
| Test Compound A | 100 | 15.2 ± 3.1 |
| 50 | 48.9 ± 4.5 | |
| 10 | 95.1 ± 2.8 | |
| 1 | 98.7 ± 1.5 | |
| Negative Control (1% DMSO) | 1% (v/v) | 99.5 ± 2.2 |
| Untreated Cells | N/A | 100.0 (Reference) |
| CC50 (µM) | 51.5 | |
Interpretation: The negative control (1% DMSO) shows no significant toxicity. Test Compound A has a CC50 of 51.5 µM.
Table 2: Antiviral Activity from Plaque Reduction Assay
| Compound | Concentration (µM) | Plaque Count (Mean ± SD) | % Inhibition |
|---|---|---|---|
| Test Compound A | 10 | 8 ± 2 | 90.0% |
| 1 | 45 ± 5 | 43.8% | |
| 0.1 | 75 ± 8 | 6.3% | |
| Negative Control (1% DMSO) | 1% (v/v) | 80 ± 7 | 0% (Reference) |
| Mock-Infected Control | N/A | 0 | 100% |
| EC50 (µM) | 1.2 | | |
Interpretation: The negative control (vehicle) wells showed an average of 80 plaques, representing 0% inhibition. Test Compound A effectively inhibited plaque formation with an EC50 of 1.2 µM.
Table 3: Summary of Results and Selectivity Index
| Compound | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
|---|---|---|---|
| Test Compound A | 51.5 | 1.2 | 42.9 |
| Negative Control (1% DMSO) | >1% (v/v) | No Activity | N/A |
Interpretation: A higher Selectivity Index indicates a more promising therapeutic window. A value >10 is generally considered significant. The negative control had no antiviral activity, confirming the validity of the assay.
Viral Life Cycle and Potential Drug Targets
Understanding the viral life cycle is crucial for designing mechanism-based assays. The negative control is essential at every stage to ensure that observed effects are specific to the compound's interaction with a viral or host target.
Caption: Key stages of the viral life cycle targeted by antivirals.
Conclusion The meticulous use of negative control compounds is not optional; it is a cornerstone of reliable antiviral research. By serving as a baseline, controlling for vehicle effects, and helping to assess cytotoxicity, negative controls ensure that the data generated are robust, interpretable, and credible. The protocols and guidelines presented here provide a framework for integrating these essential controls into viral infection models to facilitate the discovery and development of effective antiviral therapies.
References
- 1. What is the purpose of the negative control during analysis ? [pharmaceuticalmicrobiologi.blogspot.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Early Viral Entry Assays for the Identification and Evaluation of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 7. phagesdb.org [phagesdb.org]
- 8. Importance of Negative and Positive Controls in Microbial Analysis | Pharmaguideline [pharmaguideline.com]
- 9. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 11. researchgate.net [researchgate.net]
- 12. absa.org [absa.org]
Application Note & Protocol: Preparation of Stock Solutions for PKR Inhibitor and Negative Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Protein Kinase R (PKR), also known as Eukaryotic Translation Initiation Factor 2-Alpha Kinase 2 (EIF2AK2), is a crucial enzyme in the cellular response to various stress signals, including viral infections, cytokine exposure, and endoplasmic reticulum (ER) stress.[1][2][3] Upon activation, typically by double-stranded RNA (dsRNA), PKR autophosphorylates and then phosphorylates its primary substrate, the eukaryotic translation initiation factor 2 alpha (eIF2α).[4][5][6] This phosphorylation event leads to a general inhibition of protein synthesis, a key mechanism in the host's antiviral defense.[6] Beyond its role in translation, PKR is involved in regulating several signaling pathways, including NF-κB, p38 MAPK, and JNK, thereby influencing apoptosis and inflammation.[1][2][7]
Given its central role in stress-response pathways, PKR has emerged as a significant target for therapeutic intervention in various diseases. Small molecule inhibitors of PKR are invaluable tools for investigating its biological functions and for preclinical drug development. To ensure the validity and reproducibility of experimental results, it is critical to use proper controls. A negative control compound, which is structurally similar to the inhibitor but lacks activity against the target, is essential to distinguish the specific effects of PKR inhibition from off-target or compound-related artifacts.[8][9]
This document provides detailed protocols for the preparation of stock solutions of a generic PKR inhibitor and its corresponding negative control for use in both in vitro and in vivo research settings.
Data Summary
Quantitative data for a representative PKR inhibitor (based on the widely used compound C16) and its negative control are summarized below for easy reference.
Table 1: Compound Properties
| Compound | CAS Number | Molecular Weight ( g/mol ) | Typical Solvent |
| PKR Inhibitor (e.g., C16) | 608512-97-6 | 268.29 | DMSO |
| PKR Inhibitor, Negative Control | 852547-30-9 | 340.6 | DMSO |
Table 2: Recommended Stock and Working Concentrations
| Solution Type | Compound | Solvent | Recommended Stock Concentration | Typical Working Concentration (in vitro) | Final DMSO Concentration (in vitro) |
| Primary Stock | PKR Inhibitor / Negative Control | 100% DMSO | 10-50 mM | N/A | N/A |
| In Vitro Working Solution | PKR Inhibitor / Negative Control | Cell Culture Medium | N/A | 100 nM - 10 µM | < 0.5% |
| In Vivo Formulation | PKR Inhibitor | DMSO, PEG300, Tween-80, Saline | 10 mg/mL (in DMSO) | Varies by study | < 2% |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PKR signaling cascade and the experimental workflow for preparing the stock solutions.
Caption: The PKR signaling pathway is activated by stress signals, leading to downstream effects like translation inhibition and inflammation.
Caption: Workflow for preparing primary and working stock solutions of PKR inhibitors for experimental use.
Experimental Protocols
Protocol 1: Reconstitution and Preparation of High-Concentration Primary Stock Solutions
This protocol describes the preparation of a concentrated primary stock solution in 100% Dimethyl Sulfoxide (DMSO). DMSO is the recommended solvent for most commercially available PKR inhibitors due to their hydrophobic nature.[10][11][12]
Materials:
-
PKR Inhibitor powder
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Preparation: In a sterile environment (e.g., a laminar flow hood), bring the powdered compound vial to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution of the PKR inhibitor C16 (MW: 268.29 g/mol ), you would need 2.68 mg.
-
Calculation: Use the following formula to calculate the required volume of DMSO: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Desired Molarity (mol/L))
-
Dissolution: Add the calculated volume of sterile DMSO to the vial containing the compound.
-
Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.[13] The solution should be clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile tubes.[14]
-
Storage: Store the aliquots protected from light at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[10][13]
-
Repeat: Follow steps 1-7 to prepare the stock solution for the negative control compound.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol details the dilution of the primary DMSO stock into a physiological buffer or cell culture medium for use in experiments. It is crucial to maintain the final DMSO concentration at a non-toxic level, typically below 0.5%.[14]
Materials:
-
Primary stock solution of PKR inhibitor (from Protocol 1)
-
Primary stock solution of Negative Control (from Protocol 1)
-
Sterile, pre-warmed cell culture medium or desired assay buffer
-
Sterile tubes for dilution
Procedure:
-
Thaw Stock: Remove one aliquot of the primary stock solution from the freezer and thaw it at room temperature.
-
Intermediate Dilution (Recommended): To prevent precipitation of the compound, perform a stepwise dilution.[14] For example, to achieve a final concentration of 10 µM in a culture medium from a 10 mM stock, first, dilute the stock 1:100 in the medium to create a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the intermediate solution to the final volume of cell culture medium to reach the desired working concentration. For instance, add 100 µL of the 100 µM intermediate solution to 900 µL of medium for a final concentration of 10 µM.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the inhibitor-treated samples.[14]
-
Negative Control: Prepare the working solution for the negative control compound using the same dilution scheme.
-
Application: Mix gently and add the final working solutions to your cell cultures immediately. It is recommended to prepare working solutions fresh for each experiment.[15]
References
- 1. dsRNA-Dependent Protein Kinase PKR and its Role in Stress, Signaling and HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase R - Wikipedia [en.wikipedia.org]
- 3. Frontiers | PKR: A Kinase to Remember [frontiersin.org]
- 4. Reactome | PKR-mediated signaling [reactome.org]
- 5. scbt.com [scbt.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. pnas.org [pnas.org]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PKR Inhibitor [sigmaaldrich.com]
- 11. Imidazolo-oxindole PKR inhibitor C16 ≥90% (HPLC), solid, PKR inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 12. caymanchem.com [caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.cn [medchemexpress.cn]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Cell Viability Following PKR Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase R (PKR), an interferon-inducible, double-stranded RNA (dsRNA)-activated serine/threonine kinase, is a critical component of the innate immune response to viral infections.[1] Upon activation by dsRNA, often produced during viral replication, PKR autophosphorylates and subsequently phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[2][3] This action leads to an inhibition of protein synthesis, thereby restricting viral propagation.[2][4] Beyond its role in translation, activated PKR is also implicated in the induction of apoptosis (programmed cell death) through various signaling pathways, serving as a defense mechanism to eliminate infected or stressed cells.[5][6][7]
Dysregulation of PKR activity has been linked to a variety of pathological conditions, including neurodegenerative diseases, cancer, and inflammatory disorders.[8] Consequently, inhibitors of PKR are being investigated as potential therapeutic agents.[3][8] These inhibitors can act through different mechanisms, such as preventing dsRNA binding, blocking autophosphorylation, or directly inhibiting its kinase activity by competing with ATP.[3][8] By modulating PKR's function, these inhibitors can influence crucial cellular processes like protein synthesis, inflammation, and apoptosis.[3]
These application notes provide detailed protocols for assessing the effects of PKR inhibitors on cell viability using two common assays: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay. The provided methodologies, data presentation guidelines, and pathway diagrams are intended to facilitate research into the therapeutic potential of targeting the PKR signaling pathway.
PKR Signaling Pathway and Inhibition
Activated PKR can trigger apoptosis through multiple downstream pathways. One key mechanism involves the phosphorylation of eIF2α, which, in addition to inhibiting general protein synthesis, can also selectively promote the translation of pro-apoptotic factors.[9] Furthermore, PKR can activate the NF-κB signaling pathway, which has a complex, context-dependent role in apoptosis.[5][9] PKR has also been shown to interact with and activate components of the death receptor signaling pathway, such as FADD, leading to the activation of caspase-8 and the extrinsic apoptotic cascade.[6][7] The intrinsic apoptotic pathway can also be engaged through PKR-mediated mechanisms that lead to the activation of caspase-9.[7]
PKR inhibitors are designed to interfere with these signaling cascades. By blocking the kinase activity of PKR, these compounds prevent the phosphorylation of its downstream targets, including eIF2α, thereby mitigating the pro-apoptotic effects of PKR activation.[8][10]
Data Presentation
Summarize quantitative data from cell viability assays in a clear and structured table. This allows for easy comparison of the potency of the PKR inhibitor across different cell lines or conditions. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the effectiveness of a compound in inhibiting a biological or biochemical function.
Table 1: Anti-proliferative Activity of a Hypothetical PKR Inhibitor
| Cell Line | Description | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HeLa | Human cervical cancer | MTT | 48 | 12.5 |
| A549 | Human lung carcinoma | MTT | 48 | 25.8 |
| SH-SY5Y | Human neuroblastoma | CellTiter-Glo® | 72 | 8.2 |
| Primary Neurons | Mouse cortical neurons | CellTiter-Glo® | 72 | > 50 |
Experimental Protocols
Two standard and reliable methods for assessing cell viability are the MTT assay, a colorimetric assay, and the CellTiter-Glo® Luminescent Cell Viability Assay.[11]
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[12] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[12][13]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PKR inhibitor (stock solution in a suitable solvent, e.g., DMSO)
-
96-well clear, flat-bottom microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[14]
-
Include wells with medium only for background control.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.[15]
-
-
Compound Treatment:
-
Prepare serial dilutions of the PKR inhibitor in complete culture medium from the stock solution.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the PKR inhibitor.
-
Include a vehicle control (medium with the same final concentration of solvent as in the highest concentration of the inhibitor-treated wells).[11]
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[12]
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells (background) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.[16] The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.[14][16]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PKR inhibitor (stock solution in DMSO)
-
Opaque-walled 96-well plates (compatible with a luminometer)[11]
-
CellTiter-Glo® Reagent (reconstituted according to the manufacturer's instructions)[11]
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature.
-
Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.
-
Transfer the buffer into the substrate bottle to reconstitute the reagent. Mix by gentle inversion until the substrate is fully dissolved.[17]
-
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol, using opaque-walled plates suitable for luminescence.[11]
-
-
Assay Execution:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[16][17]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[16]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[16][17]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16][17]
-
-
Luminescence Measurement:
-
Record the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the medium-only wells (background) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control (set to 100%).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
-
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. pnas.org [pnas.org]
- 3. scbt.com [scbt.com]
- 4. Impact of Protein Kinase PKR in Cell Biology: from Antiviral to Antiproliferative Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Activation of the dsRNA‐dependent protein kinase, PKR, induces apoptosis through FADD‐mediated death signaling | The EMBO Journal [link.springer.com]
- 7. Apoptosis Induction by dsRNA-Dependent Protein Kinase R (PKR) in EPC Cells via Caspase 8 and 9 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are PKR inhibitors and how do they work? [synapse.patsnap.com]
- 9. Induction of Apoptosis by Double-Stranded-RNA-Dependent Protein Kinase (PKR) Involves the α Subunit of Eukaryotic Translation Initiation Factor 2 and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. promega.com [promega.com]
- 17. OUH - Protocols [ous-research.no]
Application Notes and Protocols for Immunoprecipitation of PKR to Assess Inhibitor Binding
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunoprecipitation (IP) of Protein Kinase R (PKR) and subsequent assessment of inhibitor binding. This method is crucial for validating the efficacy and specificity of potential therapeutic compounds targeting PKR, a key protein involved in the cellular stress response and innate immunity.
Introduction to PKR and its Role in Disease
Protein Kinase R (PKR), also known as Eukaryotic Translation Initiation Factor 2-Alpha Kinase 2 (EIF2AK2), is a serine/threonine kinase that plays a central role in the cellular response to viral infections and other environmental stresses.[1][2] Upon activation by double-stranded RNA (dsRNA), a common byproduct of viral replication, PKR undergoes dimerization and autophosphorylation.[2] Activated PKR then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global inhibition of protein synthesis, thereby preventing viral proliferation.[2]
Beyond its antiviral role, PKR is involved in the regulation of several signaling pathways, including the NF-κB and p38 MAPK pathways, and has been implicated in apoptosis, inflammation, and neurodegenerative diseases.[3][4][5] Dysregulation of PKR activity is associated with various pathological conditions, making it an attractive target for therapeutic intervention. The development of specific PKR inhibitors is a promising strategy for the treatment of these diseases.
Principle of the Assay
This protocol first describes the immunoprecipitation of endogenous or overexpressed PKR from cell lysates. Subsequently, the immunoprecipitated PKR is used in a kinase assay to evaluate the efficacy of potential inhibitors. The binding of an inhibitor to PKR is assessed by measuring the reduction in PKR's kinase activity, specifically its ability to phosphorylate a substrate. This two-step process allows for the specific analysis of inhibitor effects on PKR in a controlled in vitro environment, using a physiologically relevant source of the enzyme.
Data Presentation: Quantitative Analysis of PKR Inhibitor Binding
The efficacy of a PKR inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce PKR's enzymatic activity by 50%.[6] The IC50 values for various compounds can be determined by performing the kinase assay with a range of inhibitor concentrations and fitting the data to a dose-response curve.
Table 1: Example Data for PKR Inhibitor Potency
| Compound ID | Inhibitor Name | Target | Assay Type | IC50 (nM) | Reference |
| C16 | Imidazolo-oxindole | PKR | Autophosphorylation Assay | 210 | |
| Compound X | Fictitious Inhibitor A | PKR | eIF2α Phosphorylation Assay | 150 | Fictitious Data |
| Compound Y | Fictitious Inhibitor B | PKR | eIF2α Phosphorylation Assay | 500 | Fictitious Data |
| Staurosporine | Non-specific Kinase Inhibitor | Multiple Kinases | Kinase Assay | 11 (for GSK3α) | [7] |
Experimental Protocols
Part 1: Immunoprecipitation of PKR
This protocol is designed for the immunoprecipitation of PKR from cultured mammalian cells.
Materials and Reagents:
-
Cell Culture: Mammalian cells expressing the target PKR (e.g., HeLa, HEK293T).
-
Antibodies:
-
Beads: Protein A or Protein G agarose/magnetic beads.
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Cell Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).
-
Wash Buffer (e.g., Cell Lysis Buffer without protease/phosphatase inhibitors or PBS with 0.1% Tween-20).
-
Kinase Assay Buffer (see Part 2).
-
-
Equipment:
-
Cell scraper.
-
Microcentrifuge.
-
Rotating platform.
-
Pipettes and tips.
-
Protocol Steps:
-
Cell Lysate Preparation: a. Culture cells to 80-90% confluency. If desired, treat cells with an appropriate stimulus (e.g., poly(I:C) to activate PKR). b. Aspirate the culture medium and wash the cells once with ice-cold PBS. c. Add ice-cold Cell Lysis Buffer to the plate (e.g., 1 mL for a 10 cm dish). d. Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate the lysate on ice for 30 minutes with occasional vortexing. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. g. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. h. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
-
Pre-clearing the Lysate (Optional but Recommended): a. To a sufficient volume of cleared lysate (e.g., 500 µg - 1 mg of total protein), add Protein A/G beads (e.g., 20 µL of a 50% slurry). b. Incubate on a rotator for 30-60 minutes at 4°C to reduce non-specific binding. c. Centrifuge at 1,000 x g for 1 minute at 4°C and carefully transfer the supernatant to a new tube.
-
Immunoprecipitation: a. Add the anti-PKR antibody to the pre-cleared lysate (the optimal amount should be determined empirically, but a typical starting point is 1-5 µg per 500 µg of lysate). b. For a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate. c. Incubate with gentle rotation for 2-4 hours or overnight at 4°C. d. Add Protein A/G beads (e.g., 25 µL of a 50% slurry) to each tube. e. Incubate with gentle rotation for 1-2 hours at 4°C.
-
Washing the Immunocomplex: a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Carefully aspirate and discard the supernatant. c. Resuspend the beads in 1 mL of ice-cold Wash Buffer. d. Repeat the centrifugation and wash steps three to four more times. e. After the final wash, carefully remove all of the supernatant.
Part 2: In Vitro Kinase Assay to Assess Inhibitor Binding
This part of the protocol uses the immunoprecipitated PKR to measure its kinase activity in the presence and absence of inhibitors.
Materials and Reagents:
-
Immunoprecipitated PKR: From Part 1.
-
PKR Inhibitors: Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Substrate:
-
Recombinant eIF2α protein.
-
Alternatively, a generic kinase substrate like Myelin Basic Protein (MBP) can be used.[9]
-
-
Buffers and Solutions:
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 10 µM ATP).
-
[γ-³²P]ATP (for radioactive assay) or cold ATP (for non-radioactive assays).
-
SDS-PAGE Sample Buffer (Laemmli buffer).
-
Stop Solution (e.g., for ADP-Glo assay).
-
-
Equipment:
-
Thermomixer or water bath.
-
SDS-PAGE and Western blotting equipment.
-
Phosphorimager or scintillation counter (for radioactive assays).
-
Luminometer or fluorescence plate reader (for non-radioactive assays).
-
Protocol Steps:
-
Kinase Reaction Setup: a. Resuspend the washed immunoprecipitated PKR beads in Kinase Assay Buffer. b. Aliquot the bead slurry into separate reaction tubes. c. To each tube, add the test inhibitor at the desired final concentration. Include a vehicle control (e.g., DMSO) and a no-inhibitor control. d. Pre-incubate the beads with the inhibitor for 15-30 minutes at room temperature.
-
Initiating the Kinase Reaction: a. Add the substrate (e.g., eIF2α) to each reaction tube. b. Initiate the kinase reaction by adding ATP. For a radioactive assay, include [γ-³²P]ATP. c. Incubate the reaction at 30°C for a predetermined optimal time (e.g., 30 minutes).
-
Terminating the Reaction and Analysis:
-
Method A: Radioactive Detection (Western Blot and Autoradiography) i. Terminate the reaction by adding SDS-PAGE Sample Buffer and boiling for 5 minutes. ii. Separate the proteins by SDS-PAGE. iii. Transfer the proteins to a PVDF or nitrocellulose membrane. iv. Expose the membrane to a phosphor screen or X-ray film to detect the phosphorylated substrate. v. Perform Western blotting with an anti-PKR antibody to confirm equal loading of the immunoprecipitated enzyme. vi. Quantify the band intensities to determine the extent of phosphorylation and inhibition.
-
Method B: Non-Radioactive Detection (e.g., ADP-Glo™ Kinase Assay) i. Follow the manufacturer's protocol for the specific non-radioactive kinase assay kit. ii. Typically, this involves adding a stop solution to terminate the enzymatic reaction and deplete the remaining ATP. iii. A detection reagent is then added to convert the ADP produced into a luminescent or fluorescent signal. iv. Measure the signal using a plate reader. The signal intensity is proportional to the kinase activity.
-
-
Data Analysis and IC50 Determination: a. Calculate the percentage of PKR activity for each inhibitor concentration relative to the no-inhibitor control. b. Plot the percentage of activity against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: PKR Signaling Pathway.
Caption: Experimental Workflow for PKR Immunoprecipitation and Inhibitor Assessment.
Caption: Logic of Inhibitor Binding Assessment.
References
- 1. PKR Antibodies: Novus Biologicals [novusbio.com]
- 2. Measurement of RNA-induced PKR Activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKR Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Anti-PKR Antibodies | Invitrogen [thermofisher.com]
- 5. Anti-PKR antibody [EPR19374] (ab184257) | Abcam [abcam.com]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
Establishing a Stable Cell Line with Inducible Protein Kinase R (PKR) Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The establishment of stable cell lines with inducible expression of a target protein is a cornerstone of modern biological research and drug development. This technology allows for the controlled expression of a gene of interest, enabling researchers to study its function with temporal precision. This is particularly crucial for proteins like the double-stranded RNA (dsRNA)-dependent protein kinase (PKR), a key player in the innate immune response to viral infections and a regulator of various cellular processes including translation, inflammation, and apoptosis.[1][2] Constitutive overexpression of active PKR can be cytotoxic, making inducible systems essential for studying its function.
This document provides a comprehensive guide to establishing a stable mammalian cell line with doxycycline-inducible expression of PKR. The tetracycline-inducible (Tet-On) system is a widely used and tightly regulated system for this purpose.[3][4][5][6] In this system, the expression of the gene of interest is under the control of a tetracycline-responsive promoter element (TRE). In the presence of an inducer, such as doxycycline (Dox), the reverse tetracycline transactivator (rtTA) binds to the TRE and activates transcription of the target gene.[4][7][6] This allows for dose-dependent and reversible induction of PKR expression.[8][9]
Lentiviral vectors are a highly efficient means of introducing the inducible PKR expression cassette into a wide range of mammalian cells, as they can transduce both dividing and non-dividing cells and integrate into the host genome, ensuring stable long-term expression.[10][11][12] The protocol outlined below will utilize a lentiviral-based Tet-On system to generate a stable cell line, followed by protocols for validation of inducible PKR expression.
Experimental Workflow Overview
The overall workflow for establishing and validating a stable cell line with inducible PKR expression involves several key stages: vector construction, lentivirus production, cell transduction, stable cell line selection, and validation of inducible expression.
Protocols
Protocol 1: Determination of Optimal Antibiotic Concentration (Kill Curve)
Before generating the stable cell line, it is crucial to determine the minimum concentration of the selection antibiotic (e.g., puromycin, hygromycin) that effectively kills non-transduced cells. This is achieved by generating a kill curve.[13][14]
Materials:
-
Target cell line
-
Complete growth medium
-
Selection antibiotic (e.g., Puromycin, Hygromycin B)
-
Multi-well plates (e.g., 24-well or 96-well)
-
Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter
Procedure:
-
Seed the target cells in a multi-well plate at a density that allows for several days of growth without reaching confluency.
-
The following day, replace the medium with fresh medium containing a range of antibiotic concentrations. Include a "no antibiotic" control.
-
Incubate the cells and monitor cell viability every 2-3 days.
-
After 7-10 days, determine the lowest antibiotic concentration that results in 100% cell death.[14] This concentration will be used for selecting stable cell lines.
| Antibiotic | Typical Concentration Range for Mammalian Cells |
| Puromycin | 0.5 - 10 µg/mL[15][16] |
| Hygromycin B | 50 - 1000 µg/mL[16] |
| G418 (Geneticin) | 200 - 1000 µg/mL[14] |
| Blasticidin | 1 - 10 µg/mL[16] |
Table 1: Common Selection Antibiotics and Concentration Ranges. The optimal concentration is cell-line dependent and must be determined empirically.
Protocol 2: Generation of Stable Cell Line using Lentiviral Transduction
This protocol describes the transduction of the target cell line with a lentiviral vector carrying the Tet-On inducible PKR expression cassette and a selectable marker.
Materials:
-
Target cell line
-
Lentiviral stock (Tet-On-PKR-PuroR or similar)
-
Complete growth medium
-
Polybrene
-
Selection antibiotic (determined from Protocol 1)
-
Tissue culture plates/flasks
Procedure:
-
Seed the target cells in a 6-well plate at a density of 1-2 x 10^5 cells per well.
-
Allow cells to adhere overnight.
-
On the day of transduction, replace the medium with fresh complete medium containing Polybrene (typically 4-8 µg/mL).
-
Add the lentiviral supernatant to the cells at various multiplicities of infection (MOIs). It is advisable to test a range of MOIs to determine the optimal transduction efficiency.
-
Incubate the cells for 12-24 hours.
-
After incubation, remove the virus-containing medium and replace it with fresh complete growth medium.
-
Allow the cells to recover for 24-48 hours.
-
After recovery, begin the selection process by adding the predetermined concentration of the selection antibiotic to the growth medium.[15]
-
Replace the selective medium every 3-4 days until discrete antibiotic-resistant colonies are visible.[13] This process can take 1-3 weeks.[13]
-
Isolate individual colonies using cloning cylinders or by limiting dilution and expand them in separate culture vessels to generate clonal cell lines.[15]
Protocol 3: Validation of Inducible PKR Expression
Once stable clonal cell lines have been established, it is essential to validate the inducible expression of PKR at both the mRNA and protein levels.
Materials:
-
Clonal stable cell lines
-
Complete growth medium
-
Doxycycline (stock solution, e.g., 1 mg/mL)
-
PBS (phosphate-buffered saline)
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for cDNA synthesis
-
Reagents for quantitative PCR (qPCR) (e.g., SYBR Green Master Mix)
-
Primers for PKR and a housekeeping gene (e.g., GAPDH, ACTB)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Reagents for Western blotting (SDS-PAGE gels, transfer membranes, blocking buffer, primary and secondary antibodies)
-
Primary antibody against PKR and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
A. Doxycycline Induction:
-
Seed the clonal stable cell lines in multi-well plates.
-
The following day, treat the cells with a range of doxycycline concentrations (e.g., 0, 10, 100, 1000 ng/mL) to determine the optimal induction concentration.[9][17]
-
Incubate for various time points (e.g., 0, 8, 16, 24, 48 hours) to establish the induction kinetics.[18][19]
-
Harvest the cells at each time point for RNA and protein analysis.
B. Quantitative PCR (qPCR) for PKR mRNA Expression:
-
Extract total RNA from the induced and uninduced cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers specific for PKR and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the fold change in PKR mRNA expression upon doxycycline induction. Inconsistencies between qPCR and Western blot results can occur due to the temporal delay between transcription and translation.[20]
C. Western Blot for PKR Protein Expression:
-
Lyse the induced and uninduced cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against PKR.
-
Probe the membrane with a primary antibody against a loading control protein.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. Successful induction will show a clear band for PKR in the doxycycline-treated samples, with minimal to no expression in the uninduced controls.[17][19][21][22]
| Parameter | Recommended Range | Purpose |
| Doxycycline Concentration | 10 - 1000 ng/mL | To determine the optimal dose for induction and assess dose-dependency.[9][17] |
| Induction Time | 4 - 48 hours | To characterize the kinetics of PKR expression following induction.[18] |
Table 2: Typical Induction Parameters for Doxycycline. These parameters should be optimized for each specific cell line and experimental setup.
PKR Signaling Pathway
PKR is a serine/threonine kinase that is activated by dsRNA, a molecular pattern often associated with viral infection.[1] Upon activation, PKR dimerizes and autophosphorylates. Activated PKR then phosphorylates several downstream substrates, most notably the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[2] Phosphorylation of eIF2α leads to an inhibition of global protein synthesis, thereby impeding viral replication.[11] PKR also plays a role in activating other signaling pathways, including the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and the induction of apoptosis.[1][23][24][25]
By establishing a stable cell line with inducible PKR expression, researchers can dissect the intricate roles of this kinase in various cellular processes and explore its potential as a therapeutic target in diseases ranging from viral infections to cancer and neurodegenerative disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Construction of stable mammalian cell lines for inducible expression of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. takara.co.kr [takara.co.kr]
- 5. takara.co.kr [takara.co.kr]
- 6. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. addgene.org [addgene.org]
- 8. Doxycycline-inducible Expression of Proteins at Near-endogenous Levels in Mammalian Cells Using the Sleeping Beauty Transposon System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SMARTvector Inducible Lentiviral shRNA [horizondiscovery.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Lentiviral Vector for Gene Expression | VectorBuilder [en.vectorbuilder.com]
- 13. Stable Cell Line Generation | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. How much antibiotic required for stable cell selection? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 15. origene.com [origene.com]
- 16. portals.broadinstitute.org [portals.broadinstitute.org]
- 17. diva-portal.org [diva-portal.org]
- 18. researchgate.net [researchgate.net]
- 19. Establishment of stable cell line for inducing KAP1 protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Why qPCR and WB results are not consistent_AntibodySystem [antibodysystem.com]
- 21. Multimodal single-cell analyses reveal distinct fusion-regulated transcriptional programs in Ewing sarcoma [elifesciences.org]
- 22. Flaviviridae RdRp exploits NSUN2-driven m5C methylation to establish persistent infection | PLOS Pathogens [journals.plos.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. dsRNA-Dependent Protein Kinase PKR and its Role in Stress, Signaling and HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing a PKR Inhibitor in Neuroinflammation Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. The double-stranded RNA-dependent protein kinase (PKR) has emerged as a key regulator of innate immunity and inflammatory signaling pathways within the central nervous system.[1][2] Activated by various stimuli such as pro-inflammatory cytokines, PKR can trigger downstream signaling cascades, including the NF-κB and JNK pathways, leading to the production of inflammatory mediators and, in some cases, apoptosis.[3][4] This makes PKR a compelling therapeutic target for mitigating neuroinflammation.
This document provides detailed application notes and protocols for utilizing a PKR inhibitor in both in vitro and in vivo models of neuroinflammation. The specific PKR inhibitor C16 is highlighted as an example due to its documented efficacy in preclinical studies.[5][6]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of PKR inhibitors in neuroinflammation models.
Table 1: Effect of PKR Inhibitor C16 on Pro-inflammatory Cytokine mRNA Expression in a Neonatal Hypoxia-Ischemia Rat Model [5]
| Cytokine | Treatment Group | Relative mRNA Expression (Fold Change vs. Control) |
| TNF-α | Hypoxia-Ischemia (HI) | Increased (Peak at 24h) |
| HI + C16 | Significantly Reduced vs. HI | |
| IL-6 | Hypoxia-Ischemia (HI) | Increased (Peak at 24h) |
| HI + C16 | Significantly Reduced vs. HI | |
| IL-1β | Hypoxia-Ischemia (HI) | Increased (Peak at 6h) |
| HI + C16 | Significantly Reduced vs. HI |
Table 2: Neuroprotective Effects of PKR Inhibitor C16 in a Neonatal Hypoxia-Ischemia Rat Model [5]
| Parameter | Treatment Group | Outcome |
| Infarct Volume | Hypoxia-Ischemia (HI) | N/A |
| HI + C16 | Significantly Reduced vs. HI | |
| Apoptotic Cells (TUNEL) | Hypoxia-Ischemia (HI) | Increased |
| HI + C16 | Significantly Reduced vs. HI |
Table 3: Effect of PKR Inhibition on Inflammatory Markers in an LPS-Induced Mouse Model of Neuroinflammation [6]
| Marker | Treatment Group | Outcome |
| GFAP/IBA-1 (Hippocampus) | LPS | Significantly Increased |
| LPS + C16 | Attenuated | |
| IL-1β, IL-6, TNF-α (Hippocampus) | LPS | Significantly Increased |
| LPS + C16 | Attenuated | |
| p-PKR (Hippocampus) | LPS | Significantly Increased |
| LPS + C16 | Attenuated | |
| NLRP3/ASC (Hippocampus) | LPS | Significantly Increased |
| LPS + C16 | Attenuated |
Signaling Pathways and Experimental Workflow
PKR Signaling in Neuroinflammation
The following diagram illustrates the central role of PKR in mediating neuroinflammatory signaling cascades.
Caption: PKR signaling pathway in neuroinflammation.
Experimental Workflow for Testing a PKR Inhibitor
This diagram outlines a general workflow for evaluating the efficacy of a PKR inhibitor in a neuroinflammation research model.
Caption: General experimental workflow.
Experimental Protocols
In Vitro Model: LPS-Stimulated Microglia/Mixed Glial Cultures
-
Cell Culture:
-
Culture primary microglia or mixed glial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Plate cells at a density of 2 x 10^5 cells/well in a 24-well plate.
-
Allow cells to adhere and grow to 80-90% confluency.
-
-
PKR Inhibitor Treatment:
-
Prepare stock solutions of the PKR inhibitor (e.g., C16) in DMSO.
-
Pre-treat cells with the desired concentration of the PKR inhibitor or vehicle (DMSO) for 1-2 hours.
-
-
Induction of Neuroinflammation:
-
Stimulate cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 6-24 hours.
-
-
Endpoint Analysis:
-
ELISA for Cytokine Secretion: Collect the cell culture supernatant and measure the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits.
-
Western Blot for Protein Expression: Lyse the cells and perform Western blot analysis to determine the levels of total and phosphorylated PKR, as well as downstream targets like p-NF-κB and p-JNK.
-
qPCR for Gene Expression: Isolate total RNA and perform quantitative real-time PCR to measure the mRNA expression of pro-inflammatory genes.
-
In Vivo Model: LPS-Induced Systemic Inflammation
-
Animals:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
Acclimatize animals for at least one week before the experiment.
-
-
PKR Inhibitor Administration:
-
Administer the PKR inhibitor (e.g., C16, 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
-
Induction of Neuroinflammation:
-
One hour after inhibitor administration, inject LPS (1 mg/kg, i.p.) to induce systemic inflammation and subsequent neuroinflammation.
-
-
Tissue Collection and Analysis:
-
At 24 hours post-LPS injection, euthanize the animals and perfuse with ice-cold PBS.
-
Dissect the brain and isolate specific regions like the hippocampus and cortex.
-
Western Blot and qPCR: Process tissue homogenates for protein and RNA analysis as described for the in vitro protocol.
-
Immunohistochemistry (IHC): Fix one hemisphere in 4% paraformaldehyde, cryoprotect, and section for IHC staining of microglial (Iba1) and astrocyte (GFAP) markers.
-
Detailed Protocol: Western Blot Analysis
-
Protein Extraction:
-
Homogenize brain tissue or lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-PKR, anti-PKR, anti-p-NF-κB, anti-NF-κB, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).
-
Detailed Protocol: Quantitative Real-Time PCR (qPCR)
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from brain tissue or cultured cells using a commercial kit (e.g., TRIzol).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a reaction mixture containing cDNA, SYBR Green Master Mix, and gene-specific forward and reverse primers (e.g., for TNF-α, IL-6, IL-1β, and a housekeeping gene like GAPDH).
-
Perform qPCR using a real-time PCR system with the following typical cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the control group.
-
Conclusion
The inhibition of PKR presents a promising therapeutic strategy for mitigating neuroinflammation in various neurological disease models. The protocols and data presented here provide a comprehensive guide for researchers to effectively design and execute experiments to investigate the role of PKR and the therapeutic potential of its inhibitors in their specific research contexts. Careful consideration of the experimental model, appropriate controls, and detailed endpoint analyses are crucial for obtaining robust and reproducible results.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | PKR: A Kinase to Remember [frontiersin.org]
- 4. Protein kinase R - Wikipedia [en.wikipedia.org]
- 5. The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PKR Inhibition Prevents Neuroinflammation and Rescues Depressive-Like Behaviors via BDNF/TrkB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PKR Inhibitor Treatments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of effect from Protein Kinase R (PKR) inhibitor treatments in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PKR inhibitors?
A1: PKR inhibitors function by interfering with the activation and activity of Protein Kinase R (PKR), a critical enzyme in the innate immune response.[1] PKR is typically activated by double-stranded RNA (dsRNA), often produced during viral replication.[1] This activation involves autophosphorylation.[1] PKR inhibitors can work in several ways:
-
Preventing dsRNA binding: Some inhibitors may block the binding of dsRNA to PKR, preventing its initial activation.[1]
-
Blocking autophosphorylation: Others may interfere with the autophosphorylation process required for PKR to become fully active.[1]
-
Directly inhibiting kinase activity: Many small molecule inhibitors are designed to bind to the ATP-binding pocket of PKR, directly preventing its kinase activity and its ability to phosphorylate downstream targets like eIF2α.[1]
Q2: What are the key downstream effects of PKR activation that my inhibitor should be preventing?
A2: Activated PKR has several key downstream effects. A successful PKR inhibitor should mitigate these cellular responses:
-
Inhibition of protein synthesis: Activated PKR phosphorylates the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α).[1][2][3][4] This phosphorylation leads to a general shutdown of protein synthesis in the cell, which is a primary antiviral defense mechanism.[2][4]
-
Induction of apoptosis: PKR can trigger programmed cell death (apoptosis) through various pathways, including the FADD/caspase-8/caspase-3 pathway, to eliminate infected cells.[5][6]
-
Activation of inflammatory signaling: PKR can activate pro-inflammatory signaling pathways, such as NF-κB, leading to the production of cytokines.[5][7]
Q3: How can I confirm that PKR is activated in my experimental system before inhibitor treatment?
A3: Before assessing the efficacy of a PKR inhibitor, it is crucial to confirm that PKR is indeed activated in your experimental model. This can be verified by detecting the phosphorylated form of PKR (p-PKR). A common method is to use Western blotting with an antibody specific for phosphorylated PKR (e.g., at Thr446 and Thr451).[6] The level of p-PKR should be compared between your stimulated (e.g., dsRNA-treated or virus-infected) and unstimulated control cells.
Troubleshooting Guide: Lack of Effect from PKR Inhibitor Treatment
If you are not observing the expected biological effect from your PKR inhibitor treatment, consider the following troubleshooting steps.
Problem 1: No reduction in PKR activity or downstream signaling.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Ineffective Inhibitor Concentration | Perform a dose-response curve to determine the optimal inhibitor concentration (IC50) in your specific cell type and with your specific stimulus. | Protocol: Treat cells with a range of inhibitor concentrations (e.g., 0.1 nM to 100 µM) for a fixed time before or during stimulation. Assess PKR phosphorylation (p-PKR) or a downstream marker like p-eIF2α by Western blot. |
| Poor Inhibitor Stability or Bioavailability | Verify the stability of your inhibitor under your experimental conditions (e.g., in cell culture media). Ensure proper solubilization of the inhibitor. | Protocol: Prepare fresh inhibitor stocks for each experiment. If solubility is an issue, consider using a different solvent or formulation. The specific PKR inhibitor C16, for example, has been dissolved in 0.5% DMSO for in vivo studies.[8] |
| Incorrect Timing of Inhibitor Treatment | Optimize the timing of inhibitor addition relative to the stimulus. Pre-incubation with the inhibitor is often necessary. | Protocol: Test different pre-incubation times (e.g., 30 minutes, 1 hour, 2 hours) with the inhibitor before adding the PKR activator. |
| PKR is Not the Primary Mediator of the Observed Effect | Confirm that the cellular response you are measuring is indeed PKR-dependent. | Protocol: Use a genetic approach, such as siRNA-mediated knockdown of PKR or using PKR knockout cells, to validate that the phenotype is absent when PKR is not present.[9] |
Problem 2: Confirmed PKR inhibition, but no effect on the biological outcome.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Activation of a Parallel or Redundant Signaling Pathway | Investigate if other signaling pathways that lead to a similar biological outcome are being activated by your stimulus. | Protocol: Use inhibitors for other known pathways that might be involved. For example, if studying apoptosis, consider inhibitors for other caspases or signaling molecules. |
| Off-Target Effects of the Inhibitor | The inhibitor may have off-target effects that counteract its intended action. | Protocol: Test the inhibitor in a counterscreen against a panel of other kinases to assess its selectivity.[10][11][12][13] Compare the effects of your inhibitor with other structurally different PKR inhibitors. |
| Viral or Cellular Resistance Mechanisms | In the context of viral infections, the virus may have evolved mechanisms to evade PKR inhibition. Some viruses encode proteins that directly inhibit PKR or its downstream effectors.[14][15] | Protocol: Review the literature for known viral evasion strategies for the virus you are studying. Consider using mutant viruses that lack these evasion mechanisms to test your inhibitor. |
Experimental Protocols
Western Blot for Phosphorylated PKR (p-PKR)
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-PKR (e.g., Thr451) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total PKR and a loading control (e.g., GAPDH or β-actin) to normalize the results.
In Vitro Kinase Assay for PKR Activity
This assay measures the ability of PKR to phosphorylate its substrate, eIF2α, in a cell-free system.[16][17]
-
Reaction Setup: In a microcentrifuge tube, combine purified recombinant PKR, a kinase buffer (containing ATP and MgCl2), and the PKR inhibitor at various concentrations.
-
Initiate Reaction: Add the substrate (e.g., recombinant eIF2α).
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the results by Western blot using an antibody specific for phosphorylated eIF2α. The amount of ADP produced can also be measured using commercially available kits.[16]
Data Presentation
Table 1: Example Dose-Response Data for a PKR Inhibitor
| Inhibitor Concentration | % PKR Phosphorylation (Normalized to Control) |
| 0 nM (Control) | 100% |
| 1 nM | 95% |
| 10 nM | 75% |
| 100 nM | 50% |
| 1 µM | 20% |
| 10 µM | 5% |
Visualizations
Caption: PKR Signaling Pathway and Point of Inhibition.
Caption: Troubleshooting Workflow for PKR Inhibitor Inefficacy.
References
- 1. What are PKR inhibitors and how do they work? [synapse.patsnap.com]
- 2. Activation of PKR: An open and shut case? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Protein kinase R - Wikipedia [en.wikipedia.org]
- 6. Frontiers | PKR: A Kinase to Remember [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of RNA-dependent protein kinase (PKR) leads to cancer cell death and increases chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of potent and selective inhibitors of PKR via virtual screening and traditional design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanism of Protein Kinase R Inhibition by Human Cytomegalovirus pTRS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of PKR by Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Off-Target Effects of PKR Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Protein Kinase R (PKR) inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for the off-target activity of my PKR inhibitor?
A1: The off-target activity of PKR inhibitors often arises from the highly conserved nature of the ATP-binding pocket across the human kinome.[1] Since many inhibitors are designed to be ATP-competitive, they can inadvertently bind to other kinases with similar ATP-binding sites.[2][3] The pyrimidine scaffold, often used in kinase inhibitors as a bioisostere of adenine, can contribute to this broad activity.[1]
Q2: How can I rationally design a more selective PKR inhibitor?
A2: Several medicinal chemistry strategies can be employed to enhance the selectivity of your PKR inhibitor:
-
Structure-Based Drug Design (SBDD): Utilize the co-crystal structure of your inhibitor bound to PKR to identify unique features in the active site. Modifications can then be made to exploit these non-conserved residues, improving selectivity.[1][4]
-
Targeting Inactive Kinase Conformations: Design inhibitors that bind to the inactive "DFG-out" conformation of PKR. This conformation is generally more diverse across the kinome than the active "DFG-in" state, offering a path to greater selectivity.[1][5][6]
-
Covalent Inhibition: If a non-conserved cysteine residue is present near the active site of PKR, introducing a reactive "warhead" to your inhibitor can create a covalent bond, leading to highly potent and selective inhibition.[1][2][7]
-
Allosteric Inhibition: Developing inhibitors that bind to a site distinct from the highly conserved ATP pocket can achieve high selectivity, as allosteric sites are less conserved across the kinome.[8]
-
Bivalent Inhibition: Creating a molecule that simultaneously occupies the ATP-binding site and a nearby allosteric site can enhance both potency and selectivity.[2][8]
Q3: My PKR inhibitor shows potent biochemical activity but is weak in cell-based assays. What could be the issue?
A3: This discrepancy can be attributed to several factors:
-
High Intracellular ATP Concentration: The concentration of ATP within a cell is in the millimolar range, which is significantly higher than the micromolar concentrations often used in biochemical assays. This high level of endogenous ATP can outcompete your inhibitor for binding to PKR.[8][9]
-
Cellular Efflux: Your compound may be actively transported out of the cell by efflux pumps.[8]
-
Metabolic Instability: The inhibitor could be rapidly metabolized and inactivated by cellular enzymes.[8]
Q4: I'm observing unexpected phenotypic changes in my cell-based experiments. How can I identify potential off-targets?
A4: Identifying the specific off-targets of your PKR inhibitor is crucial for interpreting your results. The following approaches can be used:
-
Kinase Profiling: Screen your inhibitor against a large panel of kinases to identify other kinases that are significantly inhibited.[10][11] This is a common service provided by specialized companies.
-
Computational Prediction: Utilize in silico tools to predict potential off-targets based on the chemical structure of your compound and the structural information of the human kinome.[3][12][13][14][15]
-
Targeted Pathway Analysis: Use techniques like Western blotting or pathway-specific reporter assays to investigate the activation state of common signaling pathways that might be affected by off-target kinase inhibition (e.g., MAPK/ERK, PI3K/Akt, NF-κB).[11]
Q5: How can I confirm that the observed cellular phenotype is due to on-target PKR inhibition and not an off-target effect?
A5: Several experimental strategies can help you validate that the observed phenotype is a direct result of PKR inhibition:
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of PKR in your cell model. If the phenotype of the genetic knockdown mimics the effect of your inhibitor, it strongly suggests that the on-target interaction is responsible.[1]
-
Rescue Experiments: Overexpress a drug-resistant mutant of PKR in your cells. If this mutant can reverse the cellular phenotype caused by your inhibitor, it confirms that the on-target activity is critical.[1]
-
Use of a Structurally Dissimilar Inhibitor: If available, treat cells with a chemically different PKR inhibitor that has a distinct off-target profile. If both inhibitors produce the same phenotype, it is more likely due to on-target PKR inhibition.
Troubleshooting Guides
Guide 1: Improving Inhibitor Selectivity
This guide provides a workflow for improving the selectivity of a PKR inhibitor.
Caption: Workflow for improving PKR inhibitor selectivity.
Guide 2: Investigating Off-Target Effects in Cellular Assays
This guide outlines the steps to investigate and confirm off-target effects observed in cell-based experiments.
Caption: Troubleshooting unexpected cellular phenotypes.
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling (Radiometric Assay)
This protocol describes a common method for assessing the selectivity of a kinase inhibitor against a panel of kinases.
Materials:
-
Purified recombinant kinases
-
Specific substrate peptides or proteins for each kinase
-
PKR inhibitor and control compounds (e.g., staurosporine)
-
[γ-³³P]ATP
-
Assay buffer (composition will vary depending on the kinase)
-
Wash buffer
-
Filter plates (e.g., phosphocellulose)
-
Microplate scintillation counter
-
Scintillation fluid
Procedure:
-
Compound Dilution: Prepare serial dilutions of the PKR inhibitor in the appropriate assay buffer. Also, prepare a DMSO-only control (representing 0% inhibition) and a positive control inhibitor.[1]
-
Reaction Setup: In a microplate, combine each kinase with its specific substrate in the assay buffer.[1]
-
Inhibitor Addition: Add the diluted test inhibitor and controls to the appropriate wells.[1]
-
Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP to all wells.
-
Incubation: Incubate the reaction plate at the optimal temperature (e.g., 30°C) for a predetermined time to ensure the reaction is within the linear range.[1]
-
Stop Reaction and Capture Substrate: Stop the reaction and spot the mixture onto the filter plate. The phosphorylated substrate will bind to the filter.[1]
-
Washing: Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.[1]
-
Detection: Add scintillation fluid to the wells and measure the radioactivity using a microplate scintillation counter.[1]
-
Data Analysis: Calculate the percent inhibition for each kinase at each inhibitor concentration and determine the IC50 values.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
This protocol measures the binding of an inhibitor to its target kinase within living cells.
Materials:
-
Cells expressing a NanoLuc®-PKR fusion protein
-
NanoBRET™ tracer specific for PKR
-
PKR inhibitor
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
Luminometer
Procedure:
-
Cell Plating: Seed the cells expressing the NanoLuc®-PKR fusion protein in a white-walled 96-well plate and incubate overnight.
-
Tracer and Inhibitor Addition: Prepare dilutions of the PKR inhibitor. Add the NanoBRET™ tracer and the test inhibitor to the cells. Include a no-inhibitor control.[1]
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for the optimized equilibration time (e.g., 2 hours).[1]
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.[1]
-
Luminescence Measurement: Read the plate within 10 minutes on a luminometer, measuring both the donor (NanoLuc®, ~450 nm) and acceptor (tracer, ~600 nm) emission signals.[1]
-
Data Analysis: Calculate the BRET ratio and determine the IC50 value for target engagement.
Quantitative Data Summary
Table 1: Interpreting Kinase Selectivity Data
| Parameter | Description | Implication for Off-Target Effects |
| IC50 | The concentration of an inhibitor required to reduce the activity of a kinase by 50%.[10] | A lower IC50 value indicates higher potency. Similar IC50 values for PKR and other kinases suggest off-target activity. |
| Kd | The dissociation constant, which reflects the binding affinity of the inhibitor for the kinase.[9] | A lower Kd indicates a stronger binding affinity. |
| Selectivity Score | A quantitative measure of selectivity, often calculated as the ratio of IC50 values for off-target kinases to the on-target kinase. | A higher selectivity score indicates a more selective inhibitor. |
| Km,ATP | The Michaelis constant of a kinase for ATP.[9] | This value influences the competitive pressure of intracellular ATP. An inhibitor will be more potent in cells against a kinase with a higher Km,ATP.[9] |
Signaling Pathways
PKR Signaling Pathway
PKR is a key regulator of cellular stress responses. Its activation can lead to the inhibition of protein synthesis and the activation of various signaling cascades.[16][17][18] Understanding these pathways is crucial for predicting the potential consequences of both on-target and off-target inhibition.
Caption: Simplified PKR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journaljcti.com [journaljcti.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction [mdpi.com]
- 15. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dsRNA-Dependent Protein Kinase PKR and its Role in Stress, Signaling and HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | PKR: A Kinase to Remember [frontiersin.org]
- 18. Protein kinase R - Wikipedia [en.wikipedia.org]
Optimizing Incubation Time for PKR Inhibitor Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for Protein Kinase R (PKR) inhibitor experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format to help you achieve reliable and reproducible results.
Troubleshooting Guide
Encountering issues in your PKR inhibitor experiments? This guide addresses common problems, their potential causes, and actionable solutions.
| Problem | Possible Causes | Solutions |
| High Variability Between Replicates | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. |
| Pipetting errors during reagent addition. | Use calibrated pipettes and practice consistent technique. Consider using automated liquid handlers for high-throughput screens. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill them with media or PBS to maintain humidity. | |
| No or Weak Inhibitor Effect | Incorrect Incubation Time: The incubation period may be too short for the inhibitor to effectively engage with PKR and elicit a downstream response. | Action: Perform a time-course experiment. Test a range of incubation times (e.g., 30 minutes, 1, 2, 4, 8, 12, and 24 hours) at a fixed, effective inhibitor concentration to identify the optimal duration. |
| Suboptimal Inhibitor Concentration: The concentration of the inhibitor may be too low to achieve significant target inhibition. | Action: Conduct a dose-response experiment with a range of inhibitor concentrations to determine the IC50 value. | |
| Inhibitor Instability: The inhibitor may be degrading in the culture medium over long incubation periods. | Action: For long-term experiments, consider replenishing the medium with fresh inhibitor every 24-48 hours. | |
| Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance to the inhibitor or low PKR expression. | Action: Confirm PKR expression in your cell line using Western blot or qPCR. Consider screening a panel of cell lines. | |
| High Background Signal | Non-specific Inhibition: The inhibitor may be interacting with other kinases or cellular components, leading to off-target effects. | Action: Test the inhibitor against a panel of related kinases to assess its selectivity. Include appropriate negative controls in your assay. |
| Assay Reagent Interference: Components in the cell culture medium or the inhibitor solvent (e.g., DMSO) may interfere with the assay readout. | Action: Ensure the final concentration of the solvent is consistent across all wells and does not exceed a non-toxic level (typically <0.5% for DMSO). Run a vehicle-only control. | |
| CellToxicity Observed | Inhibitor-induced Cytotoxicity: The inhibitor itself may be toxic to the cells at the concentrations being tested, independent of its effect on PKR. | Action: Perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) in parallel with your primary experiment to distinguish between targeted inhibition and general toxicity. |
| Prolonged Incubation: Long exposure to the inhibitor, even at non-toxic concentrations, can lead to secondary effects and cell death. | Action: Correlate cell viability with the time-course of PKR inhibition to find a therapeutic window where the target is inhibited with minimal cytotoxicity. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for incubation time when using a new PKR inhibitor?
A1: For initial biochemical assays measuring direct PKR kinase activity, a pre-incubation time of 30 to 60 minutes is a common starting point. For cell-based assays measuring downstream effects like eIF2α phosphorylation, a broader range should be tested, typically starting from 1 to 4 hours. To investigate effects on protein synthesis or apoptosis, longer incubation times of 12 to 48 hours are often necessary.
Q2: How does the inhibitor's mechanism of action influence the optimal incubation time?
A2: The mechanism of action is a critical factor. ATP-competitive inhibitors that bind directly to the kinase domain may act relatively quickly. In contrast, allosteric inhibitors or compounds that disrupt PKR dimerization might require longer incubation times to achieve their maximal effect. It is essential to understand the binding kinetics of your specific inhibitor.
Q3: How do I design a time-course experiment to determine the optimal incubation time?
A3: To design an effective time-course experiment, select a concentration of your inhibitor that is known to be effective (e.g., 2-5 times the IC50 value). Seed your cells and allow them to adhere. Then, treat the cells with the inhibitor and harvest them at various time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, and 48 hours). Analyze the desired endpoint at each time point, such as the level of phosphorylated PKR or eIF2α, to identify the time at which the maximal effect is observed before potential secondary effects or cytotoxicity arise.
Q4: Can the optimal incubation time vary between different cell lines?
A4: Yes, the optimal incubation time can vary significantly between cell lines. This variation can be due to differences in cell permeability to the inhibitor, metabolic rates, and the expression levels of PKR and its downstream signaling components. It is crucial to optimize the incubation time for each cell line used in your studies.
Q5: Should I pre-incubate the inhibitor with the cells before adding the stimulus (e.g., dsRNA)?
A5: Yes, pre-incubation is generally recommended. Allowing the inhibitor to enter the cells and bind to PKR before introducing a stimulus that activates the kinase ensures that you are measuring the true inhibitory potential of your compound. A typical pre-incubation time is 30 to 60 minutes, but this should be optimized for your specific inhibitor and cell system.
Data Summary
The following tables provide a summary of exemplary quantitative data for PKR inhibitor experiments. Note that these are examples, and optimal conditions should be determined empirically for your specific experimental setup.
Table 1: Exemplary Incubation Times for In Vitro PKR Kinase Assays
| Assay Type | Inhibitor | Pre-incubation Time | Kinase Reaction Time | Reference |
| Transcreener® ADP² Assay | Staurosporine | 30 minutes | 60 minutes | |
| LanthaScreen™ Kinase Assay | Compound #16 | Not specified | 60 minutes |
Table 2: Exemplary Dose-Response Data for a Cell-Based Assay with PKR Inhibitor C16
| Cell Type | Inhibitor | Concentration Range | Endpoint Measured | Incubation Time |
| Retinal Endothelial Cells | C16 | 500 nM - 5 µM | Phosphorylated PKR / Total PKR | Not specified in abstract |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Inhibitor Incubation Time in a Cell-Based Assay
This protocol outlines a general procedure to determine the optimal incubation time for a PKR inhibitor by measuring the phosphorylation of a downstream target, eIF2α.
-
Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase and approximately 70-80% confluent at the time of the experiment. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of the PKR inhibitor in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution in a cell culture medium to the desired final concentration.
-
Inhibitor Treatment: Treat the cells with the prepared inhibitor solution. Include a vehicle control (medium with the same concentration of solvent).
-
Time-Course Incubation: Incubate the plates for a range of time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) at 37°C in a 5% CO₂ incubator.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated eIF2α (p-eIF2α) and total eIF2α.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using an ECL substrate and image the results.
-
-
Data Analysis: Quantify the band intensities for p-eIF2α and total eIF2α. Normalize the p-eIF2α signal to the total eIF2α signal for each time point. Plot the normalized p-eIF2α levels against time to determine the incubation time that yields the maximal inhibition.
Visualizations
PKR Signaling Pathway
dealing with solubility issues of a PKR inhibitor negative control
This guide provides troubleshooting assistance for researchers encountering solubility issues with PKR inhibitor negative controls. The following information is intended to help navigate common challenges during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my PKR inhibitor negative control poorly soluble in aqueous solutions?
Many small molecule kinase inhibitors, including their negative controls, are designed to interact with the ATP-binding pocket of their target kinase, which is often hydrophobic.[1] This inherent lipophilicity (fat-solubility) leads to low aqueous solubility.[1][2] A significant number of kinase inhibitors are classified under the Biopharmaceutical Classification System (BCS) as Class II, meaning they have low solubility and high membrane permeability.[3]
Q2: My PKR inhibitor negative control precipitated when I diluted the DMSO stock into my aqueous assay buffer. What should I do?
This is a very common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is much lower.[1] The sudden change in solvent polarity causes the compound to precipitate.[1]
Here is a step-by-step troubleshooting workflow to address this:
Troubleshooting Workflow for Compound Precipitation
Caption: A workflow for troubleshooting initial solubility issues.[4]
-
Step 1: Lower the Final Concentration: The most direct solution is to reduce the final concentration of the compound in your assay.[5]
-
Step 2: Optimize Dilution: Instead of a single large dilution, perform a serial dilution. First, make intermediate dilutions of the DMSO stock in DMSO, and then add the final, most diluted sample to your aqueous medium.[1] Ensure the final DMSO concentration in your assay is as low as possible, typically below 0.5%.[1]
-
Step 3: Modify the Aqueous Buffer:
-
Use a Surfactant: Adding a low concentration of a non-ionic surfactant, such as 0.01% Tween-20 or Triton X-100, can help keep the compound in solution by forming micelles that encapsulate the hydrophobic molecule.[4][5]
-
Incorporate a Co-solvent: A small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) can increase solubility by reducing the polarity of the aqueous environment.[4]
-
Adjust pH: The solubility of compounds with ionizable groups is often pH-dependent.[4] Most kinase inhibitors are weakly basic, and their solubility may increase in more acidic conditions (lower pH).[1][4] However, ensure the pH is compatible with your experimental system (e.g., cell line).[4]
-
Q3: What are the recommended solvents for preparing high-concentration stock solutions?
It is standard practice to first create a high-concentration stock solution in an organic solvent.[4][5]
| Solvent | Typical Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 5 - 10 mg/mL[6] | The most common solvent for kinase inhibitors.[5] It is a strong solvent capable of dissolving both polar and non-polar compounds.[7] |
| Ethanol (ETOH) | Varies | A good alternative for some compounds. Can also be used as a co-solvent in aqueous buffers.[4][5] |
| Dimethylformamide (DMF) | Varies | Another option, though less common than DMSO for initial stock solutions.[6] |
This table presents typical data for small molecule inhibitors. Always refer to the manufacturer's product data sheet for specific solubility information.
Q4: How can I determine the maximum solubility of the negative control in my specific experimental buffer?
To accurately determine solubility, you should perform a formal measurement. The "shake-flask" method is the most reliable technique for determining thermodynamic (or equilibrium) solubility.[8][9] This involves adding an excess amount of the solid compound to your buffer, allowing it to reach equilibrium, and then measuring the concentration of the dissolved compound in the supernatant.[8][9]
Key Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Weigh: Accurately weigh a small amount of the solid PKR inhibitor negative control.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).[1]
-
Mixing: Tightly cap the vial and vortex for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[1][10] Gentle warming (e.g., to 37°C) can be applied, but first verify the compound's stability at that temperature.[1][10]
-
Storage: Once fully dissolved, create single-use aliquots to minimize freeze-thaw cycles.[1][5] Store the aliquots at -20°C or -80°C, protected from light.[1][11] Stock solutions in DMSO are typically stable for several months at -20°C.[11]
Protocol 2: Determination of Equilibrium Solubility (Shake-Flask Method)
-
Preparation: Add an excess amount of the solid compound to a vial containing your specific aqueous buffer (e.g., PBS, cell culture medium). The amount should be enough to ensure that undissolved solid remains after equilibrium is reached.[9]
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[8]
-
Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically done by centrifuging the sample and then carefully filtering the supernatant through a chemically inert syringe filter (e.g., PTFE) that does not absorb the compound.[8]
-
Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[8] A standard calibration curve must be generated to ensure accurate quantification.[8]
-
Reporting: Report the solubility in units such as mg/mL or µM at the specified temperature and pH.[8]
PKR Signaling Pathway Overview
Protein Kinase R (PKR) is a serine-threonine kinase that plays a central role in the cellular stress response.[12] It is activated by double-stranded RNA (dsRNA), a common byproduct of viral replication.[12][13] Once activated, PKR can phosphorylate several downstream targets, most notably the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[13][14] This phosphorylation inhibits protein synthesis, thereby preventing viral propagation.[13][14] PKR also participates in other signaling pathways, including the activation of transcription factors like NF-κB, which are involved in inflammation.[14][15]
Caption: A simplified diagram of the PKR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. lifechemicals.com [lifechemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. PKR Inhibitor InSolution, ≥90% | 608512-97-6 [sigmaaldrich.com]
- 12. Frontiers | PKR: A Kinase to Remember [frontiersin.org]
- 13. Activation of PKR: An open and shut case? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein kinase R - Wikipedia [en.wikipedia.org]
- 15. pnas.org [pnas.org]
minimizing cytotoxicity of PKR inhibitor and negative control
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers using Protein Kinase R (PKR) inhibitors, focusing on minimizing cytotoxicity and addressing challenges related to negative controls.
Frequently Asked Questions (FAQs)
Q1: What is Protein Kinase R (PKR) and why do inhibitors of PKR sometimes cause cytotoxicity?
A1: Protein Kinase R (PKR) is a serine/threonine kinase that plays a crucial role in the cellular stress response, particularly as part of the innate immune defense against viral infections.[1][2][3] Upon activation by double-stranded RNA (dsRNA), a common intermediate in viral replication, PKR phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[1][2][4] This phosphorylation leads to a shutdown of protein synthesis, which helps to limit viral replication.[1][2]
However, prolonged or excessive PKR activation is also a potent inducer of apoptosis (programmed cell death).[3][4][5][6][7][8] It can trigger cell death pathways through several mechanisms, including the activation of caspases like caspase-8 and caspase-3, and modulating other signaling pathways like NF-κB.[5][9][10] Therefore, while PKR inhibitors are designed to block this activity, they can cause cytotoxicity through on-target effects (if PKR is essential for cell survival in a specific context, like in certain cancer cells) or, more commonly, through off-target effects on other essential kinases.[2][11][12]
Q2: What is a "PKR inhibitor negative control" and why is it important?
A2: A PKR inhibitor negative control is a molecule that is structurally very similar to the active PKR inhibitor but has been modified to be inactive against PKR.[13][14] Its purpose is to help researchers distinguish between the biological effects caused by the specific inhibition of PKR (on-target effects) and those caused by other, unintended interactions of the chemical compound with the cell (off-target effects or vehicle effects).[12][15] Using a proper negative control is critical for validating that the observed cellular phenotype, including any cytotoxicity, is truly a consequence of PKR inhibition.[15]
Q3: I'm observing high cytotoxicity with my PKR inhibitor, even at concentrations where it should be effective. What are the likely causes?
A3: High cytotoxicity at expected effective concentrations can stem from several sources:
-
Off-Target Kinase Inhibition: Many kinase inhibitors target the ATP-binding pocket, which is highly conserved across the kinome. Your inhibitor might be potent against other essential kinases, leading to cell death.[12][15][16]
-
Compound Solubility Issues: If the inhibitor precipitates in your cell culture media, it can cause non-specific toxicity. Always check the compound's solubility and ensure your vehicle control (e.g., DMSO) is not causing toxicity on its own.[12]
-
On-Target Toxicity in a Specific Cell Line: In some cell types, particularly certain cancer lines, PKR itself may play a pro-survival role. Inhibiting it could genuinely induce cell death.[11]
-
Induction of Endoplasmic Reticulum (ER) Stress: Inhibition of PKR signaling has been shown to induce ER stress, which can subsequently trigger apoptosis through pathways involving JNK and caspase-4 activation.[11]
Q4: My negative control compound is also showing cytotoxicity. What does this mean and how should I proceed?
A4: If the negative control, which should be inactive against PKR, is causing cell death, it strongly suggests that the cytotoxicity is due to off-target effects or general chemical toxicity of the compound's scaffold, rather than PKR inhibition.[14]
Next Steps:
-
Confirm Inactivity: First, verify that your negative control is indeed inactive against PKR using a biochemical or cellular target engagement assay.
-
Dose-Response Curve: Run a full dose-response curve for both the inhibitor and the negative control to see if there is any therapeutic window where the inhibitor is active against PKR without causing the non-specific cytotoxicity.
-
Use an Orthogonal Inhibitor: Test a structurally different PKR inhibitor. If this second inhibitor shows the desired on-target effect without the cytotoxicity, it further points to an off-target problem with your initial compound.[15]
-
Reduce Concentration and Incubation Time: Attempt to use the lowest effective concentration of the inhibitor for the shortest possible time to minimize toxic effects.
Troubleshooting Guide
This section provides structured guidance for specific issues encountered during experiments.
Issue 1: High Cytotoxicity Observed with the PKR Inhibitor
Objective: To determine if the observed cytotoxicity is an on-target or off-target effect.
dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12, bgcolor="#FFFFFF", size="10,5!"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} dot Caption: Workflow for troubleshooting PKR inhibitor cytotoxicity.
Data Presentation: Comparing Inhibitor and Control
The following table provides example data from a cell viability assay (e.g., MTT or CellTiter-Glo) comparing a PKR inhibitor to its negative control across different cell lines.
| Compound | Cell Line | Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) |
| PKR Inhibitor | HEK293T | 1 | 24 | 85 ± 5.2 |
| 10 | 24 | 42 ± 6.1 | ||
| HeLa | 1 | 24 | 91 ± 4.8 | |
| 10 | 24 | 55 ± 7.3 | ||
| Negative Control | HEK293T | 1 | 24 | 98 ± 3.1 |
| 10 | 24 | 95 ± 4.5 | ||
| HeLa | 1 | 24 | 99 ± 2.9 | |
| 10 | 24 | 96 ± 3.8 |
Interpretation: In this example, the PKR inhibitor shows dose-dependent cytotoxicity, while the negative control does not. This suggests the observed cell death is likely due to the inhibition of PKR or a very specific off-target, rather than general toxicity from the chemical scaffold.
Key Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.
Materials:
-
Cells of interest
-
PKR inhibitor and negative control
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Plate reader (570 nm absorbance)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the PKR inhibitor and negative control. Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the compounds. Include "vehicle only" (e.g., DMSO) and "untreated" controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to calculate the percentage of cell viability.
Protocol 2: Caspase-3/7 Activity Assay
This assay measures the activation of executioner caspases 3 and 7, which is a hallmark of apoptosis.
Materials:
-
Cells treated as described in the MTT assay.
-
Caspase-Glo® 3/7 Assay kit (or equivalent).
-
White-walled 96-well plates suitable for luminescence.
-
Luminometer.
Methodology:
-
Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as described above.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Analysis: An increase in luminescence is directly proportional to the amount of caspase-3/7 activity.
Signaling Pathway Visualization
Understanding the pathways involved can help diagnose the source of cytotoxicity.
References
- 1. scbt.com [scbt.com]
- 2. What are PKR inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibition of PKR by Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The interferon-induced protein kinase (PKR), triggers apoptosis through FADD-mediated activation of caspase 8 in a manner independent of Fas and TNF-alpha receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Activation of the dsRNA‐dependent protein kinase, PKR, induces apoptosis through FADD‐mediated death signaling | The EMBO Journal [link.springer.com]
- 8. Activation of the dsRNA-dependent protein kinase, PKR, induces apoptosis through FADD-mediated death signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of Apoptosis by Double-Stranded-RNA-Dependent Protein Kinase (PKR) Involves the α Subunit of Eukaryotic Translation Initiation Factor 2 and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The caspase-generated fragments of PKR cooperate to activate full-length PKR and inhibit translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of RNA-dependent protein kinase (PKR) leads to cancer cell death and increases chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. PKR Inhibitor, Negative Control [sigmaaldrich.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Western Blot Results for p-eIF2α
This technical support center provides troubleshooting guides and detailed protocols to help researchers, scientists, and drug development professionals address common issues encountered when performing western blots for phosphorylated eukaryotic initiation factor 2 alpha (p-eIF2α).
Troubleshooting Guides (FAQs)
This section addresses specific issues in a question-and-answer format to help you identify and resolve problems in your p-eIF2α western blot experiments.
Q1: Why am I getting no signal or a very weak signal for p-eIF2α?
Answer: A weak or absent signal is a common issue that can stem from several factors, from sample preparation to antibody selection.
Potential Causes and Solutions
| Potential Cause | Solution |
| Low Protein Expression | Ensure your cell or tissue model is expected to express p-eIF2α under your experimental conditions. It's recommended to include a positive control, such as cells treated with a known inducer of ER stress like thapsigargin or tunicamycin, to confirm the experimental setup.[1] |
| Protein Degradation | Phosphorylated proteins are highly susceptible to dephosphorylation by phosphatases released during cell lysis. Always prepare lysates on ice and use a lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors.[2][3] |
| Insufficient Protein Load | For whole-cell extracts, a protein load of at least 20-30 µg per lane is recommended. For detecting modified proteins in tissue extracts, it may be necessary to load up to 100 µg.[3] |
| Inefficient Protein Transfer | Confirm successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S or the gel with Coomassie Blue after transfer.[2] Optimize transfer time and voltage based on your equipment and the protein's molecular weight (p-eIF2α is ~38 kDa). |
| Suboptimal Antibody Concentration | The concentrations of both primary and secondary antibodies are critical. If the primary antibody concentration is too low, increase it or extend the incubation time (e.g., overnight at 4°C). Always perform an antibody titration to determine the optimal concentration for your specific experimental conditions. |
| Inactive Reagents | Ensure that antibodies and detection reagents have been stored correctly and are not expired. Reusing diluted antibodies is not recommended as their stability decreases over time.[3] |
Q2: My western blot has high background. How can I reduce it?
Answer: High background can obscure the signal from your target protein, making data interpretation difficult.
Potential Causes and Solutions
| Potential Cause | Solution |
| Inadequate Blocking | Blocking prevents non-specific antibody binding. For phospho-proteins, it is often recommended to use 5% Bovine Serum Albumin (BSA) in TBS-T instead of milk, as milk contains casein, a phosphoprotein that can cause high background. Increase blocking time (1-2 hours at room temperature) or try a different blocking agent. |
| Antibody Concentration Too High | Excessively high concentrations of primary or secondary antibodies can lead to non-specific binding.[4][5] Reduce the antibody concentration and perform a titration to find the optimal dilution. |
| Insufficient Washing | Washing steps are crucial for removing unbound antibodies. Increase the number or duration of washes with TBS-T.[6] |
| Contamination | Ensure all trays, solutions, and equipment are clean to avoid contaminants that can cause a speckled or uneven background.[5] |
| Overexposure | During signal detection, overexposure of the film or digital image can lead to a dark, high-background blot.[4] Reduce the exposure time. |
Q3: I see multiple bands or bands at the wrong molecular weight. What does this mean?
Answer: Unexpected bands can be due to protein modifications, isoforms, or non-specific antibody binding.
Potential Causes and Solutions
| Potential Cause | Solution |
| Non-specific Antibody Binding | The primary antibody may be cross-reacting with other proteins. Ensure you are using a highly specific and validated antibody for p-eIF2α (Ser51).[7] Increase the stringency of your washes and optimize the antibody concentration. |
| Protein Degradation | Proteolysis during sample preparation can result in smaller, unexpected bands. Always use fresh protease inhibitors in your lysis buffer and keep samples on ice.[3][4] |
| Post-Translational Modifications (PTMs) | Other PTMs besides phosphorylation can alter a protein's migration on the gel.[3] Consult literature to see if other modifications of eIF2α are known. |
| Alternative Splicing Variants | The target protein may have different isoforms that run at different molecular weights.[4] Check protein databases like UniProt for known isoforms of eIF2α. |
| Protein Multimerization | Incomplete denaturation can lead to protein dimers or multimers, appearing as higher molecular weight bands. Ensure samples are boiled in Laemmli buffer with a sufficient concentration of reducing agent (e.g., β-mercaptoethanol or DTT) for at least 5 minutes before loading.[5] |
Q4: Why is the band intensity for p-eIF2α inconsistent between experiments?
Answer: Reproducibility is key in western blotting. Inconsistent results often point to variability in the experimental protocol.
Potential Causes and Solutions
| Potential Cause | Solution |
| Inconsistent Protein Loading | Accurate protein quantification is critical. Use a reliable method like the BCA assay to measure protein concentration in your lysates. Always run a loading control (e.g., β-actin, GAPDH, or total eIF2α) to normalize the p-eIF2α signal.[2][8] |
| Variable Transfer Efficiency | Ensure that your transfer setup is consistent for every experiment. Minor variations in buffer composition, transfer time, or voltage can affect efficiency. |
| Differences in Reagent Preparation | Prepare fresh buffers and antibody dilutions for each experiment to avoid variability from reagent degradation or contamination.[3] |
| Inconsistent Incubation Times | Strictly adhere to the same incubation times and temperatures for blocking, primary antibody, and secondary antibody steps across all experiments.[8] |
| Biological Variability | The phosphorylation of eIF2α can be transient and highly sensitive to cellular stress.[8] Ensure that cell culture conditions and treatment times are precisely controlled. |
Detailed Experimental Protocols
Protocol 1: Sample Preparation (Cell Lysis & Protein Quantification)
-
Cell Treatment: Culture and treat cells as required by your experimental design. To induce eIF2α phosphorylation, you can treat cells with an ER stress inducer like Thapsigargin (e.g., 1 µM) or Tunicamycin (e.g., 5 µg/mL).[1]
-
Cell Lysis:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA lysis buffer (or a similar buffer) supplemented with a protease and phosphatase inhibitor cocktail (e.g., PMSF, sodium orthovanadate, sodium fluoride).[2]
-
Scrape the adherent cells using a cold cell scraper and transfer the lysate to a pre-cooled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[1]
-
-
Protein Quantification:
-
Carefully transfer the supernatant (containing the protein) to a new, pre-cooled tube.
-
Determine the protein concentration using a BCA or Bradford assay, following the manufacturer's instructions. Use BSA as a standard.
-
-
Sample Preparation for Loading:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4X Laemmli sample buffer to your protein lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[1]
-
Samples can be used immediately or stored at -20°C.
-
Protocol 2: SDS-PAGE and Protein Transfer
-
Gel Electrophoresis:
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-PAGE gel (a 10% or 12% gel is suitable for the ~38 kDa eIF2α protein).[2]
-
Include a pre-stained protein ladder to monitor migration and estimate molecular weight.
-
Run the gel at a constant voltage according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A 0.2 µm pore size is recommended for smaller proteins.
-
Perform the transfer using a wet or semi-dry transfer system, following the manufacturer's protocol.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.[2] Destain with TBST before blocking.
-
Protocol 3: Immunoblotting
-
Blocking:
-
Block the membrane in 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBS-T) for at least 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBS-T to remove unbound primary antibody.[1]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG), diluted in 5% BSA/TBS-T, for 1 hour at room temperature.[1]
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
-
Signal Detection:
-
Analysis:
Visualizations
eIF2α Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Basal Levels of eIF2α Phosphorylation Determine Cellular Antioxidant Status by Regulating ATF4 and xCT Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. bosterbio.com [bosterbio.com]
- 5. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 6. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 7. Phospho-eIF2 alpha (Ser51) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. Anti-eIF2a (Phospho-Ser51) Antibody (A50198) | Antibodies.com [antibodies.com]
- 10. Modulation of p-eIF2α cellular levels and stress granule assembly/disassembly by trehalose - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Serum Concentration on PKR Inhibitor Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on the efficacy of Protein Kinase R (PKR) inhibitors in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is my PKR inhibitor significantly less potent in cell-based assays containing serum compared to biochemical assays?
A1: This is a common observation and is primarily due to serum protein binding. Small molecule inhibitors, including many PKR inhibitors, can bind to proteins in the serum, with human serum albumin (HSA) and alpha1-acid glycoprotein (AAG) being the most relevant carriers.[1] This binding sequesters the inhibitor, reducing the free concentration available to enter the cells and interact with its target, PKR. Consequently, a higher total concentration of the inhibitor is required to achieve the same level of biological effect, leading to an apparent decrease in potency (a higher IC50 value).[2][3]
Q2: How can I experimentally confirm that serum protein binding is affecting the efficacy of my PKR inhibitor?
A2: To confirm the impact of serum proteins, you can perform an IC50 shift assay. This involves conducting dose-response experiments with your PKR inhibitor in the presence of varying concentrations of serum (e.g., 0%, 2%, 5%, 10% Fetal Bovine Serum) or purified serum proteins like HSA. If serum protein binding is the primary cause of the reduced potency, you will observe a rightward shift in the IC50 curve as the concentration of serum or HSA increases.[2][4]
Q3: What is the downstream cellular readout to measure PKR inhibition in a cell-based assay?
A3: A reliable method to measure PKR inhibition in cells is to quantify the phosphorylation of its primary substrate, the alpha subunit of eukaryotic initiation factor 2 (eIF2α), at Serine 51.[3][5] Upon activation by stimuli such as viral double-stranded RNA (dsRNA) or other cellular stressors, PKR autophosphorylates and then phosphorylates eIF2α.[3][6] An effective PKR inhibitor will prevent this phosphorylation event. This can be quantified using techniques like Western blotting or cell-based ELISAs with antibodies specific for phosphorylated eIF2α (p-eIF2α).
Q4: Can I perform my cell-based PKR inhibitor assay in serum-free media to avoid protein binding issues?
A4: While performing assays in serum-free media can eliminate the variable of serum protein binding, it may introduce other complications. Many cell lines require serum for optimal health, proliferation, and normal signaling responses.[7] Starving cells of serum for extended periods can induce stress responses that may independently activate PKR or other stress-activated kinases, confounding the results.[7] A more robust approach for many applications is to use a consistent and physiologically relevant serum concentration throughout your experiments and characterize the inhibitor's potency under those conditions.
Troubleshooting Guides
Problem 1: High variability in PKR inhibitor IC50 values between experiments.
-
Possible Cause: Inconsistent serum concentration or lot-to-lot variability in the serum used.
-
Troubleshooting & Optimization:
-
Standardize the percentage of serum in your cell culture medium for all IC50 determination experiments.
-
If possible, use the same lot of Fetal Bovine Serum (FBS) for an entire set of related experiments to minimize variability.
-
Ensure precise and consistent cell seeding density and inhibitor dilution steps.
-
Problem 2: My PKR inhibitor precipitates when added to the cell culture medium.
-
Possible Cause: The inhibitor may have limited aqueous solubility, which can be exacerbated by interactions with components in the serum-containing medium.
-
Troubleshooting & Optimization:
-
Review the inhibitor's solubility data. Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells (typically ≤ 0.5%).
-
Prepare intermediate dilutions of the inhibitor in a serum-free medium before adding it to the wells containing cells in serum-containing medium.
-
Visually inspect the wells for precipitation after adding the inhibitor.
-
Problem 3: I am not seeing a clear, dose-dependent decrease in phosphorylated eIF2α (p-eIF2α) by Western blot after treating with my PKR inhibitor.
-
Possible Cause 1: Insufficient PKR activation. The baseline level of PKR activity in your unstimulated cells may be too low to detect a significant decrease with an inhibitor.
-
Solution: Treat cells with a known PKR activator, such as polyinosinic:polycytidylic acid (poly(I:C)), a synthetic analog of dsRNA, to induce robust PKR activation and eIF2α phosphorylation. This will provide a larger dynamic range to observe the effect of your inhibitor.
-
-
Possible Cause 2: Technical issues with the Western blot.
-
Solution:
-
Protein Loading: Ensure equal protein loading across all lanes by performing a total protein quantification (e.g., BCA assay) and loading a consistent amount.
-
Antibodies: Use primary antibodies specific for p-eIF2α (Ser51) and total eIF2α from a reputable supplier and validate their performance in your specific cell line. Optimize antibody dilutions.
-
Blocking: Use an appropriate blocking buffer, such as 5% non-fat dry milk or BSA in TBST, to minimize non-specific background.[4][7]
-
Controls: Include a positive control (e.g., lysate from cells treated with a PKR activator) and a negative control (e.g., untreated cells) to ensure the assay is working correctly.
-
-
Data Presentation
The following table provides an illustrative example of the impact of increasing serum concentration on the IC50 value of a hypothetical PKR inhibitor.
| Serum Concentration (%) | IC50 of PKR Inhibitor (nM) | Fold Shift in IC50 (vs. 0% Serum) |
| 0 | 50 | 1.0 |
| 2 | 125 | 2.5 |
| 5 | 275 | 5.5 |
| 10 | 600 | 12.0 |
Note: This data is for illustrative purposes and the actual IC50 values and fold shifts will vary depending on the specific inhibitor, cell line, and experimental conditions.
Experimental Protocols
Protocol: Determining the IC50 of a PKR Inhibitor in a Cell-Based Assay with Varying Serum Concentrations
This protocol describes a method to assess the impact of serum on the efficacy of a PKR inhibitor by measuring the phosphorylation of eIF2α in response to a PKR stimulus.
1. Cell Culture and Seeding:
- Culture your chosen cell line (e.g., HeLa, A549) in their recommended growth medium supplemented with 10% FBS.
- Seed the cells in 12-well plates at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere overnight.
2. Serum Starvation and Inhibitor Pre-treatment:
- The following day, gently wash the cells with sterile Phosphate-Buffered Saline (PBS).
- Replace the growth medium with a medium containing varying concentrations of FBS (e.g., 0%, 2%, 5%, 10%).
- Prepare serial dilutions of your PKR inhibitor in each of the corresponding serum-containing media.
- Add the diluted inhibitor to the appropriate wells. Include a vehicle control (e.g., DMSO) for each serum concentration.
- Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
3. PKR Activation:
- Following the pre-incubation, add a PKR activator, such as poly(I:C) (final concentration of 1-10 µg/mL), to all wells except for the unstimulated control wells.
- Incubate for the optimal time to induce eIF2α phosphorylation (this should be determined empirically, but is typically 1-4 hours).
4. Cell Lysis:
- Aspirate the medium and wash the cells once with ice-cold PBS.
- Lyse the cells directly in the wells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Scrape the cells, transfer the lysate to microcentrifuge tubes, and incubate on ice for 30 minutes.
- Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
5. Protein Quantification and Western Blot Analysis:
- Determine the protein concentration of each lysate using a BCA or Bradford assay.
- Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against p-eIF2α (Ser51) overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Develop the blot using an ECL substrate and image the chemiluminescence.
- Strip the membrane and re-probe with a primary antibody against total eIF2α as a loading control.
6. Data Analysis:
- Quantify the band intensities for p-eIF2α and total eIF2α using densitometry software.
- Normalize the p-eIF2α signal to the total eIF2α signal for each sample.
- For each serum concentration, plot the normalized p-eIF2α signal against the logarithm of the inhibitor concentration.
- Fit the data using a non-linear regression model (four-parameter logistic curve) to determine the IC50 value for each serum condition.
Visualizations
Caption: PKR signaling pathway upon activation by dsRNA.
References
- 1. The Specific Protein Kinase R (PKR) Inhibitor C16 Protects Neonatal Hypoxia-Ischemia Brain Damages by Inhibiting Neuroinflammation in a Neonatal Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot Troubleshooting Guide - dianova GmbH [dianova.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Phosphorylation of Translation Initiation Factor eIF2α at Ser51 Depends on Site- and Context-specific Information - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of the PKR inhibitor, 2-aminopurine, on the replication of influenza A virus, and segment 8 mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
Validation & Comparative
A Comparative Guide to the Efficacy of PKR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The protein kinase R (PKR), a crucial mediator of the innate immune response, has emerged as a significant therapeutic target for a range of diseases, including viral infections, neurodegenerative disorders, and cancer. Its activation by double-stranded RNA (dsRNA) triggers a signaling cascade that can lead to the inhibition of protein synthesis and apoptosis. The development of small molecule inhibitors targeting PKR has therefore become an area of intense research. This guide provides a comparative analysis of the efficacy of different PKR inhibitors, supported by available experimental data, to aid researchers in selecting appropriate tools for their studies.
Quantitative Comparison of PKR Inhibitor Efficacy
The potency of a PKR inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce PKR activity by 50%. The following table summarizes the reported IC50 values for several notable PKR inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions, such as the type of assay (biochemical or cellular) and the concentrations of ATP and substrate used.
| Inhibitor | Chemical Class | Biochemical IC50 | Cellular IC50 | Assay Type / Conditions |
| C16 | Imidazolo-oxindole | 186-210 nM[1][2] | 100 nM (translation rescue)[3] | Inhibition of PKR autophosphorylation; Rescue of PKR-dependent translation block. |
| SAR439883 | Not disclosed | 30 nM[4] | 0.68 µM (human PKR), 0.69 µM (murine PKR)[1][4] | Biochemical kinase assay; Inhibition of eIF2α phosphorylation in HEK cells.[4] |
| 2-Aminopurine | Purine analog | Competitive with ATP (specific IC50 not reported)[5][6] | - | Inhibition of PKR autophosphorylation and eIF2α phosphorylation.[5] |
| Benzothiophene derivatives | Heterocycle | Poor selectivity[7][8] | - | General kinase inhibitor screening.[7][8] |
| Pyrazolopyrimidine derivatives | Heterocycle | Poor selectivity[7][8] | - | General kinase inhibitor screening.[7][8] |
Key Signaling Pathways of PKR
The activation of PKR by stressors such as viral dsRNA initiates a complex network of downstream signaling events. Understanding these pathways is crucial for elucidating the mechanism of action of PKR inhibitors and their potential therapeutic effects.
Experimental Protocols for Efficacy Determination
The accurate assessment of PKR inhibitor efficacy relies on robust and well-defined experimental protocols. Below are detailed methodologies for two common assays used in the characterization of PKR inhibitors.
In Vitro Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the kinase activity of purified PKR.
Objective: To determine the IC50 value of a test compound against PKR in a cell-free system.
Materials:
-
Recombinant human PKR enzyme
-
PKR substrate (e.g., recombinant eIF2α or a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (PKR inhibitors)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or [γ-³²P]ATP)
-
Microplates (e.g., 384-well)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a microplate, add the PKR enzyme and the test compound at various concentrations.
-
Initiation of Reaction: Add the PKR substrate and ATP to initiate the kinase reaction. The final ATP concentration should be close to its Km value for PKR to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method.
-
Radiometric: If using [γ-³²P]ATP, spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated ATP, and quantify the incorporated radioactivity.
-
Luminescence/Fluorescence: If using a commercial kit like ADP-Glo™ or LanthaScreen™, follow the manufacturer's instructions to measure the amount of ADP produced or the phosphorylation of a fluorescently labeled substrate.
-
-
Data Analysis: Plot the percentage of PKR inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay for PKR Inhibition
This assay measures the ability of a compound to inhibit PKR activity within a cellular context, typically by quantifying the phosphorylation of its downstream target, eIF2α.
Objective: To determine the cellular IC50 value of a test compound by measuring the inhibition of PKR-mediated eIF2α phosphorylation.
Materials:
-
A suitable cell line (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements
-
PKR activator (e.g., poly(I:C), a synthetic dsRNA analog)
-
Test compounds (PKR inhibitors)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phosphorylated eIF2α (p-eIF2α) and total eIF2α
-
Secondary antibody conjugated to a detectable marker (e.g., HRP, fluorescent dye)
-
Western blot or In-Cell Western™ analysis reagents and equipment
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test compound for a defined period (e.g., 1-2 hours).
-
PKR Activation: Stimulate the cells with a PKR activator like poly(I:C) for a specific duration (e.g., 30-60 minutes) to induce PKR activation and subsequent eIF2α phosphorylation.
-
Cell Lysis (for Western Blot): Wash the cells with cold PBS and lyse them using a suitable lysis buffer. Collect the cell lysates and determine the protein concentration.
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against p-eIF2α and total eIF2α.
-
Incubate with the appropriate secondary antibody.
-
Detect the protein bands using a suitable detection reagent and imaging system.
-
Quantify the band intensities and normalize the p-eIF2α signal to the total eIF2α signal.
-
-
In-Cell Western™ Analysis:
-
Fix and permeabilize the cells directly in the multi-well plate.
-
Incubate with primary antibodies against p-eIF2α and a loading control protein.
-
Incubate with fluorescently labeled secondary antibodies.
-
Scan the plate using an infrared imaging system to quantify the fluorescence signals.
-
-
Data Analysis: Calculate the percentage of inhibition of eIF2α phosphorylation for each inhibitor concentration relative to the poly(I:C)-treated control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.
Conclusion
The development of potent and selective PKR inhibitors holds significant promise for the treatment of a variety of diseases. This guide provides a snapshot of the current landscape of PKR inhibitors, highlighting their comparative efficacies and the experimental methodologies used for their characterization. As research in this field continues to advance, the identification of novel inhibitors with improved potency and selectivity will be crucial for translating the therapeutic potential of PKR inhibition into clinical applications. Researchers are encouraged to consider the specific context of their studies when selecting a PKR inhibitor and to utilize robust and well-controlled experimental protocols to ensure the validity and reproducibility of their findings.
References
- 1. SAR439883 | PKR inhibitor | Probechem Biochemicals [probechem.com]
- 2. PKR-IN-C16 | TargetMol [targetmol.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. | BioWorld [bioworld.com]
- 5. 2-Aminopurine inhibits the double-stranded RNA-dependent protein kinase both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of the PKR inhibitor, 2-aminopurine, on the replication of influenza A virus, and segment 8 mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of potent and selective inhibitors of PKR via virtual screening and traditional design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating PKR Inhibitor Specificity: A Comparative Guide with a Negative Control
For researchers, scientists, and drug development professionals, ensuring the specificity of a kinase inhibitor is paramount to interpreting experimental results accurately and advancing drug discovery programs. This guide provides a comprehensive comparison of a potent Protein Kinase R (PKR) inhibitor and its corresponding negative control, complete with experimental protocols and data to validate on-target activity.
The double-stranded RNA-activated protein kinase (PKR) is a crucial mediator of the innate immune response to viral infections and cellular stress. Its activation triggers a signaling cascade that leads to the inhibition of protein synthesis and apoptosis. Small molecule inhibitors of PKR are valuable research tools and potential therapeutics. However, due to the conserved nature of the ATP-binding pocket among kinases, off-target effects are a significant concern. The use of a structurally similar but biologically inactive negative control is a critical step in demonstrating that the observed biological effects of an inhibitor are due to its interaction with the intended target.
This guide focuses on a widely used imidazolo-oxindole PKR inhibitor, C16, and its commercially available negative control (CAS 852547-30-9). The negative control is an oxindole compound designed to be inactive against PKR, serving as an ideal tool to differentiate on-target from off-target effects.
The PKR Signaling Pathway
Under normal physiological conditions, PKR exists as an inactive monomer. Upon binding to double-stranded RNA (dsRNA), a common indicator of viral infection, PKR undergoes dimerization and autophosphorylation on several residues, including Threonine 446 and Threonine 451, leading to its full activation. Activated PKR then phosphorylates its primary substrate, the alpha subunit of eukaryotic initiation factor 2 (eIF2α), at Serine 51. This phosphorylation event inhibits the guanine nucleotide exchange factor eIF2B, which is essential for the recycling of eIF2 to its active GTP-bound state. The sequestration of eIF2B leads to a global shutdown of cap-dependent translation, thereby preventing viral replication. Additionally, activated PKR can modulate other signaling pathways, including NF-κB, leading to the production of inflammatory cytokines.
Caption: The PKR signaling cascade is initiated by dsRNA, leading to PKR activation and eIF2α phosphorylation.
Comparison of a PKR Inhibitor and Its Negative Control
A direct comparison of the biochemical activity of a specific PKR inhibitor and its negative control is the first step in validating its specificity. The imidazolo-oxindole compound C16 is a known potent inhibitor of PKR. Its corresponding negative control is structurally related but lacks significant inhibitory activity.
| Feature | PKR Inhibitor (C16) | Negative Control |
| Chemical Name | An oxindole/imidazole compound | An oxindole compound |
| CAS Number | 608512-97-6 | 852547-30-9 |
| Reported IC50 for PKR | ~210 nM[1] | >100 µM |
| Mechanism of Action | ATP-competitive inhibitor of PKR autophosphorylation | Inactive in inhibiting RNA-induced PKR autophosphorylation |
Experimental Validation of Specificity
To rigorously validate the specificity of a PKR inhibitor, a combination of biochemical and cell-based assays should be employed, consistently comparing the effects of the active inhibitor to its inactive negative control.
Caption: A logical workflow for validating PKR inhibitor specificity.
Biochemical Assay: In Vitro PKR Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PKR in a cell-free system. The readout is typically the level of PKR autophosphorylation or the phosphorylation of a substrate like eIF2α.
Experimental Protocol:
-
Reagents and Materials:
-
Recombinant human PKR enzyme
-
PKR activator (e.g., polyinosinic-polycytidylic acid [poly(I:C)])
-
PKR substrate (e.g., recombinant eIF2α or a peptide substrate)
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for detection with phospho-specific antibodies)
-
PKR inhibitor (e.g., C16) and negative control
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Antibodies: anti-phospho-PKR (Thr451), anti-total PKR, anti-phospho-eIF2α (Ser51)
-
Chemiluminescent substrate
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant PKR, and the PKR activator poly(I:C).
-
Add serial dilutions of the PKR inhibitor or the negative control to the reaction mixture. Incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP (and substrate, if applicable).
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-phospho-PKR antibody to detect autophosphorylation.
-
Visualize the results using chemiluminescence and quantify the band intensities.
-
Calculate the IC50 value for the inhibitor.
-
Expected Outcome: The PKR inhibitor C16 should exhibit a dose-dependent inhibition of PKR autophosphorylation with a low nanomolar IC50. In contrast, the negative control should show no significant inhibition even at high micromolar concentrations.
Cell-Based Assay: Western Blot for Phospho-PKR and Phospho-eIF2α
This assay validates the inhibitor's activity in a physiological context by measuring the phosphorylation status of PKR and its downstream target eIF2α in cultured cells.
Experimental Protocol:
-
Reagents and Materials:
-
Cell line (e.g., HeLa, HEK293T)
-
Cell culture medium and supplements
-
PKR activator (e.g., poly(I:C) transfection or treatment with sodium arsenite)
-
PKR inhibitor (e.g., C16) and negative control
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Antibodies: anti-phospho-PKR (Thr451), anti-total PKR, anti-phospho-eIF2α (Ser51), anti-total eIF2α, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the PKR inhibitor or the negative control for 1-2 hours.
-
Induce PKR activation by treating the cells with a stress-inducing agent (e.g., transfecting with poly(I:C) or adding sodium arsenite) for the appropriate time.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies against phospho-PKR, total PKR, phospho-eIF2α, total eIF2α, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the results using chemiluminescence and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.
-
Expected Outcome: In cells stimulated to activate PKR, treatment with the active inhibitor should lead to a significant, dose-dependent decrease in the levels of both phospho-PKR and phospho-eIF2α. The negative control should not have a significant effect on the phosphorylation of either protein.
Assessing Off-Target Effects
While a negative control helps to confirm that the observed phenotype is not due to non-specific effects of the chemical scaffold, it does not rule out the possibility that the active inhibitor interacts with other kinases.
-
Kinome Profiling: This is a high-throughput method to assess the selectivity of an inhibitor by screening it against a large panel of purified kinases. The results provide a comprehensive view of the inhibitor's off-target interactions.
-
Genetic Approaches: The gold standard for validating on-target effects is to use genetic approaches, such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the target protein (PKR). If the inhibitor's effect is lost in cells lacking PKR, it provides strong evidence for on-target activity.
Quantitative Data Summary
The following table presents a summary of expected quantitative data from the described experiments, comparing the performance of a specific PKR inhibitor with its negative control.
| Assay | Parameter | PKR Inhibitor (C16) | Negative Control |
| In Vitro Kinase Assay | IC50 (PKR Autophosphorylation) | ~210 nM | > 100,000 nM |
| Cell-Based Western Blot | % Inhibition of p-PKR (at 1 µM) | > 90% | < 10% |
| Cell-Based Western Blot | % Inhibition of p-eIF2α (at 1 µM) | > 90% | < 10% |
Conclusion
References
how to perform a dose-response curve for a PKR inhibitor and its negative control
A Researcher's Guide to Performing a Dose-Response Curve for a PKR Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the potency of a novel Protein Kinase R (PKR) inhibitor. We present a detailed experimental protocol for generating a dose-response curve, methodologies for data analysis, and a direct comparison with a negative control.
Protein Kinase R (PKR), officially known as Eukaryotic Translation Initiation Factor 2-Alpha Kinase 2 (EIF2AK2), is a crucial enzyme in the cellular stress response pathway.[1] Activated by double-stranded RNA (dsRNA), a common indicator of viral infection, PKR phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[2][3] This action halts protein synthesis, thereby inhibiting viral replication and inducing apoptosis.[1] Given its central role in antiviral defense and inflammation, PKR is a significant target for therapeutic intervention.
This guide outlines a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against PKR, providing a critical measure of its potency.
Experimental Protocol: Biochemical PKR Kinase Assay
This protocol is designed to measure the kinase activity of PKR by quantifying the amount of ATP consumed during the phosphorylation of its substrate, eIF2α. A common method is a luminescence-based assay that measures the remaining ATP in the reaction; a lower luminescence signal indicates higher kinase activity.
Key Reagents and Materials:
-
Recombinant human PKR enzyme
-
PKR substrate (e.g., recombinant eIF2α or a specific peptide substrate)
-
PKR inhibitor (Test Compound)
-
Negative Control (Vehicle, e.g., DMSO)
-
ATP (Adenosine Triphosphate)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the PKR inhibitor in 100% DMSO.
-
Create a serial dilution series of the inhibitor. Start by diluting the stock to 100 µM in kinase assay buffer, then perform 1:3 serial dilutions to generate a range of concentrations (e.g., 100 µM to 1.5 nM).
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest inhibitor concentration well.
-
-
Reaction Setup:
-
In a 384-well plate, add 2.5 µL of each inhibitor dilution or vehicle control.
-
Add 5 µL of a solution containing the PKR enzyme and its substrate (eIF2α) in kinase assay buffer. The optimal enzyme concentration should be determined beforehand via an enzyme titration experiment to ensure the reaction is in the linear range.[4]
-
Include two types of control wells:
-
Negative Control (0% Inhibition): Enzyme + Substrate + Vehicle (DMSO).
-
Positive Control (100% Inhibition): Substrate + Vehicle (DMSO) but no enzyme. This establishes the baseline signal for no ATP consumption.
-
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for PKR, which must be determined experimentally to ensure assay sensitivity.[4]
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
After incubation, stop the kinase reaction and detect the remaining ATP by adding 10 µL of an ATP detection reagent (e.g., ADP-Glo™) according to the manufacturer's instructions.
-
Incubate as required by the detection reagent (e.g., 40 minutes at room temperature).
-
Measure the luminescence signal using a plate reader.
-
Data Presentation and Analysis
The raw luminescence data is converted to percent inhibition to generate a dose-response curve.
Calculation of Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
Signal_Inhibitor: Luminescence from wells with the PKR inhibitor.
-
Signal_NegativeControl: Luminescence from wells with vehicle (DMSO) only (represents 0% inhibition).
-
Signal_PositiveControl: Luminescence from wells with no enzyme (represents 100% inhibition).
The calculated data is then plotted with inhibitor concentration on the x-axis (log scale) and percent inhibition on the y-axis. A sigmoidal curve is fitted to the data to determine the IC50 value.
Table 1: Dose-Response Data for PKR Inhibitor vs. Negative Control
| Compound | Concentration (nM) | Raw Luminescence (RLU) | % Inhibition |
| PKR Inhibitor | 10000 | 98,540 | 98.4% |
| 3333 | 95,210 | 94.7% | |
| 1111 | 86,550 | 85.0% | |
| 370 | 65,300 | 61.4% | |
| 123 | 48,790 | 43.1% | |
| 41 | 25,110 | 16.8% | |
| 13.7 | 12,560 | 2.5% | |
| 4.6 | 10,320 | 0.0% | |
| 1.5 | 10,150 | -0.2% | |
| Negative Control | 10000 | 10,250 | -0.1% |
| (Vehicle: DMSO) | - | 10,350 (Avg) | 0.0% |
| Positive Control | No Enzyme | 100,200 (Avg) | 100.0% |
Mandatory Visualizations
PKR Signaling Pathway
The following diagram illustrates the activation cascade of PKR and its primary downstream effect.
Caption: PKR activation by dsRNA leads to eIF2α phosphorylation and translational arrest.
Experimental Workflow
This diagram outlines the logical flow of the dose-response experiment.
Caption: Workflow for determining the IC50 of a PKR inhibitor using a luminescence assay.
References
Performance Showdown: A Statistical Analysis of a PKR Inhibitor Versus its Inactive Control
For researchers, scientists, and drug development professionals, the rigorous evaluation of a compound's activity and specificity is paramount. This guide provides an objective comparison of a widely used imidazolo-oxindole Protein Kinase R (PKR) inhibitor, C16, and its corresponding inactive negative control. By presenting experimental data, detailed protocols, and clear visual representations of the underlying biological pathways and workflows, this document serves as a valuable resource for assessing the efficacy and mechanism of action of PKR inhibitors.
The double-stranded RNA-activated protein kinase (PKR) is a crucial component of the innate immune response, acting as a sensor for viral infections and other cellular stress signals. Upon activation, PKR phosphorylates the α subunit of eukaryotic initiation factor 2 (eIF2α), leading to a shutdown of protein synthesis and the induction of apoptosis. This central role in cellular stress responses has made PKR an attractive target for therapeutic intervention in a variety of diseases, including viral infections, neurodegenerative disorders, and cancer.
The imidazolo-oxindole compound C16 is a potent, ATP-competitive inhibitor of PKR that has been shown to block its autophosphorylation and subsequent downstream signaling.[1] To ensure that the observed effects are specifically due to PKR inhibition, it is essential to compare its activity with a structurally similar but biologically inactive molecule. This guide focuses on the statistical and functional comparison between the active PKR inhibitor C16 and its designated negative control, an oxindole compound shown to be inactive against PKR.[2]
Quantitative Comparison of PKR Inhibitor and Negative Control
The following tables summarize the key quantitative data comparing the efficacy of the PKR inhibitor C16 with its inactive negative control.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | Assay Type | IC50 |
| PKR Inhibitor (C16) | PKR | Autophosphorylation Assay | 210 nM[1] |
| Negative Control | PKR | Autophosphorylation Assay | >100 µM[2] |
Table 2: Cellular Activity - Inhibition of PKR Phosphorylation
This table presents representative data on the dose-dependent inhibition of PKR phosphorylation by C16 in human hepatocellular carcinoma (HCC) cells. The data is expressed as a ratio of phosphorylated PKR to total PKR. A similar experiment with the negative control would be expected to show no significant change in this ratio.
| Treatment | Concentration | Phosphorylated PKR / Total PKR Ratio (Normalized to Control) |
| Vehicle (DMSO) | - | 1.00 |
| PKR Inhibitor (C16) | 500 nM | 0.85[3] |
| PKR Inhibitor (C16) | 1000 nM | 0.60[3] |
| PKR Inhibitor (C16) | 2000 nM | 0.45[3] |
| Negative Control | 2000 nM | No significant inhibition expected |
Table 3: Downstream Cellular Effects - Inhibition of eIF2α Phosphorylation
This table illustrates the effect of C16 on the phosphorylation of the primary downstream target of PKR, eIF2α, in an in vivo rat model of excitotoxicity. The negative control is expected to have no effect on eIF2α phosphorylation.
| Treatment (in vivo) | Effect on p-eIF2α Levels |
| PKR Inhibitor (C16) | Reduced phosphorylation[4] |
| Negative Control | No significant change expected |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
In Vitro PKR Autophosphorylation Assay
This biochemical assay directly measures the ability of a compound to inhibit the kinase activity of PKR.
Materials:
-
Recombinant human PKR enzyme
-
PKR Inhibitor (C16) and Negative Control compound
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP
-
dsRNA (e.g., poly(I:C)) for PKR activation
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager
Procedure:
-
Prepare serial dilutions of the PKR inhibitor and negative control in DMSO.
-
In a reaction tube, combine the recombinant PKR enzyme and the test compound or vehicle (DMSO) in the assay buffer.
-
Initiate the activation of PKR by adding dsRNA and incubate for 10 minutes at 30°C.
-
Start the kinase reaction by adding [γ-32P]ATP and incubate for 20-30 minutes at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the autophosphorylated PKR band using a phosphorimager.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Phosphorylated PKR and eIF2α
This cell-based assay assesses the inhibitor's ability to block PKR signaling within a cellular context.
Materials:
-
Cell line of interest (e.g., Huh7, HeLa)
-
Cell culture medium and reagents
-
PKR activator (e.g., dsRNA, viral infection, or other stress-inducing agent)
-
PKR Inhibitor (C16) and Negative Control compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-PKR (Thr451), anti-total PKR, anti-phospho-eIF2α (Ser51), anti-total eIF2α, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the PKR inhibitor, negative control, or vehicle for 1-2 hours.
-
Induce PKR activation by adding the chosen stressor for the appropriate duration.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein, normalizing to the loading control.
Visualizing the Molecular Landscape
Diagrams generated using Graphviz provide a clear and concise representation of complex biological and experimental processes.
Caption: PKR signaling pathway and the inhibitory action of C16.
Caption: A typical experimental workflow for assessing PKR inhibitor activity in cells.
Caption: Logical flow comparing the expected outcomes of a PKR inhibitor versus a negative control.
References
A Comparative Analysis of Off-Target Effects of PKR Inhibitors: C16 vs. 2-Aminopurine
For researchers, scientists, and drug development professionals, understanding the off-target effects of kinase inhibitors is paramount for accurate interpretation of experimental results and for the development of safe and effective therapeutics. This guide provides a comparative analysis of the off-target effects of two commonly used inhibitors of double-stranded RNA-activated protein kinase (PKR): the more selective imidazolo-oxindole compound C16 and the broader spectrum kinase inhibitor 2-aminopurine (2-AP).
While both compounds are utilized to probe the function of PKR, their selectivity profiles differ significantly. This guide summarizes the available quantitative data on their off-target interactions, details the experimental protocols used to assess these effects, and provides visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Off-Target Effects
Comprehensive, publicly available kinome-wide profiling data for both C16 and 2-aminopurine is limited. However, existing studies provide some insights into their selectivity. The following tables summarize the available quantitative data on the inhibitory activity of C16 and highlight the broader, less selective nature of 2-aminopurine.
Table 1: Quantitative Inhibitory Activity of C16
| Target | Off-Target | IC50 (C16) | Reference |
| PKR | - | 141 nM | [1] |
| - | FGFR2 | 31.8 nM | [1] |
| - | RET | 33.8 nM | [1] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC50 value indicates greater potency.
Experimental Protocols
The assessment of kinase inhibitor selectivity is crucial for drug development and for the validation of chemical probes. The following are detailed methodologies for two common and robust assays used to determine the off-target profiles of kinase inhibitors.
In Vitro Kinase Profiling: KINOMEscan™ Assay
The KINOMEscan™ assay is a high-throughput, competition-based binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
Detailed Protocol:
-
Preparation of Reagents:
-
Test compounds are typically prepared as 100x stocks in 100% DMSO.
-
Kinases are tagged with a unique DNA identifier.
-
An immobilized ligand specific for the kinase active site is coupled to a solid support (e.g., beads).
-
-
Assay Procedure:
-
The DNA-tagged kinase, test compound, and immobilized ligand are combined in a multi-well plate.
-
The mixture is incubated to allow for binding competition to reach equilibrium.
-
The solid support with the bound kinase is washed to remove unbound components.
-
The amount of bound kinase is quantified by qPCR using primers specific for the DNA tag.
-
-
Data Analysis:
-
The amount of kinase bound in the presence of the test compound is compared to a DMSO control (representing 100% binding).
-
Results are often expressed as "percent of control," where a lower percentage indicates stronger binding of the test compound.
-
For dose-response experiments, a titration of the test compound is used to determine the dissociation constant (Kd), which reflects the binding affinity.
-
Cellular Target Engagement: NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement (TE) assay is a live-cell method to quantify the binding of a test compound to a specific target protein.
Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. The target protein is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the target protein acts as the energy acceptor. When the tracer binds to the NanoLuc®-fusion protein, BRET occurs. A test compound that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.
Detailed Protocol:
-
Cell Preparation:
-
Cells (e.g., HEK293) are transiently transfected with a plasmid encoding the NanoLuc®-kinase fusion protein.
-
Transfected cells are cultured to allow for protein expression.
-
-
Assay Procedure:
-
Cells are harvested and seeded into a multi-well plate.
-
A specific NanoBRET™ tracer is added to the cells at a predetermined optimal concentration.
-
The test compound is then added in a serial dilution.
-
The plate is incubated to allow for compound entry and binding competition.
-
-
Detection:
-
A substrate for NanoLuc® luciferase and an extracellular NanoLuc® inhibitor are added.
-
The plate is read on a luminometer capable of measuring two distinct wavelengths: one for the donor (NanoLuc®) and one for the acceptor (tracer).
-
-
Data Analysis:
-
The BRET ratio is calculated by dividing the acceptor emission intensity by the donor emission intensity.
-
The change in the BRET ratio in the presence of the test compound is used to determine the intracellular IC50 value, reflecting the compound's potency in a cellular context.
-
Mandatory Visualization
To facilitate a deeper understanding of the biological context and experimental design, the following diagrams are provided.
Caption: PKR Signaling Pathway.
References
Validating the Inactivity of a PKR Inhibitor Negative Control: A Comparative Guide
For researchers in drug discovery and molecular biology, validating the specificity of a chemical probe is paramount. A potent and selective inhibitor is a powerful tool, but its utility is significantly enhanced when used in conjunction with a structurally similar but biologically inactive negative control. This guide provides a comprehensive framework for validating the inactivity of a negative control for a Protein Kinase R (PKR) inhibitor, ensuring that observed biological effects are attributable to the inhibition of PKR and not off-target activities.
The Critical Role of a Negative Control
-
Distinguish on-target from off-target effects: By demonstrating that the inactive analog does not produce the same biological effect as the active inhibitor, researchers can more confidently attribute the observed phenotype to the inhibition of the intended target.
-
Control for confounding factors: A negative control helps to account for non-specific effects of the chemical scaffold, such as solubility issues, cytotoxicity, or interactions with other cellular components.
-
Strengthen data interpretation: The use of a well-validated negative control provides a higher level of confidence in the specificity of the active inhibitor and the validity of the experimental findings.
This guide will use the well-characterized PKR inhibitor, C16, as a model for comparison with a hypothetical inactive analog, "NC-C16". C16 is an ATP-competitive inhibitor of PKR with a reported IC50 of approximately 210 nM.[1]
PKR Signaling Pathway
Protein Kinase R (PKR), also known as EIF2AK2, is a serine/threonine kinase that plays a central role in the cellular stress response, particularly in the defense against viral infections.[2][3] Upon binding to double-stranded RNA (dsRNA), a common intermediate in viral replication, PKR undergoes dimerization and autophosphorylation, leading to its activation.[4][5] The primary downstream target of activated PKR is the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[3][6] Phosphorylation of eIF2α at Ser51 results in a global inhibition of protein synthesis, thereby impeding viral replication.[5] PKR is also implicated in the activation of other stress-responsive signaling pathways, including NF-κB and p38 MAPK.[2][7]
Experimental Protocols for Validating Inactivity
To rigorously validate that NC-C16 is an inactive negative control for the PKR inhibitor C16, a series of biochemical and cell-based assays should be performed.
In Vitro Kinase Assay
Objective: To directly measure the effect of the compounds on the enzymatic activity of purified PKR.
Methodology:
-
Enzyme and Substrate: Recombinant human PKR and its substrate, recombinant eIF2α, are used.
-
Assay Principle: The transfer of the gamma-phosphate from ATP to eIF2α by PKR is quantified. This can be achieved through various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of ³²P into eIF2α by autoradiography or scintillation counting.
-
ADP-Glo™ Kinase Assay (Promega) or Transcreener® ADP² Assay (BellBrook Labs): These are luminescence-based or fluorescence-based assays, respectively, that measure the amount of ADP produced, which is directly proportional to kinase activity.[8]
-
-
Procedure:
-
A kinase reaction is set up containing purified PKR, eIF2α, and ATP in a suitable reaction buffer.
-
The active inhibitor (C16), the negative control (NC-C16), or a vehicle control (e.g., DMSO) is added at a range of concentrations.
-
The reaction is incubated at 30°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated eIF2α or ADP is quantified using the chosen detection method.
-
-
Expected Outcome: C16 should exhibit a dose-dependent inhibition of PKR activity, allowing for the calculation of an IC50 value. In contrast, NC-C16 should show no significant inhibition of PKR activity at concentrations where C16 is fully effective.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that the active inhibitor binds to PKR in a cellular context, while the negative control does not.
Methodology:
-
Principle: The binding of a ligand (inhibitor) to its target protein can increase the thermal stability of the protein.
-
Procedure:
-
Intact cells are treated with the active inhibitor (C16), the negative control (NC-C16), or a vehicle control.
-
The cells are heated to a range of temperatures.
-
Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble PKR remaining at each temperature is quantified by Western blotting.
-
-
Expected Outcome: In cells treated with C16, PKR should remain soluble at higher temperatures compared to vehicle-treated cells, indicating target engagement. Cells treated with NC-C16 should show a thermal stability profile for PKR that is similar to the vehicle control.
Western Blot Analysis of Downstream Signaling
Objective: To assess the impact of the compounds on the PKR signaling pathway in a cellular model.
Methodology:
-
Cell Model: A suitable cell line, such as HEK293T or HeLa cells, is used.
-
PKR Activation: PKR is activated by transfecting the cells with a synthetic dsRNA analog, such as polyinosinic:polycytidylic acid (poly(I:C)).
-
Procedure:
-
Cells are pre-treated with C16, NC-C16, or a vehicle control for 1-2 hours.
-
The cells are then stimulated with poly(I:C) for a defined period (e.g., 6-8 hours).
-
Cell lysates are prepared, and protein concentrations are normalized.
-
Western blotting is performed to detect the levels of phosphorylated PKR (p-PKR), total PKR, phosphorylated eIF2α (p-eIF2α), and total eIF2α.
-
-
Expected Outcome: Poly(I:C) stimulation should induce the phosphorylation of both PKR and eIF2α in vehicle-treated cells. Pre-treatment with C16 should block this phosphorylation in a dose-dependent manner. In contrast, pre-treatment with NC-C16 should have no effect on the poly(I:C)-induced phosphorylation of PKR and eIF2α.
Data Presentation: A Comparative Summary
The quantitative data from the aforementioned experiments should be summarized in a clear and concise table to facilitate comparison between the active inhibitor and the negative control.
| Assay | Parameter Measured | Vehicle Control | PKR Inhibitor (C16) | Negative Control (NC-C16) |
| In Vitro Kinase Assay | IC50 (nM) | N/A | ~210 | > 50,000 |
| CETSA | ΔTm (°C) | 0 | +4.2 | +0.3 |
| Western Blot (Cell-Based) | % Inhibition of p-eIF2α | 0% | 95% (at 1 µM) | < 5% (at 1 µM) |
Table 1: Hypothetical comparative data for a PKR inhibitor and its inactive negative control.
Experimental Workflow Visualization
The logical flow of the validation process can be visualized to provide a clear overview of the experimental strategy.
Conclusion
The rigorous validation of an inactive negative control is a cornerstone of robust chemical biology and drug discovery research. By employing a multi-faceted approach that includes biochemical, target engagement, and cell-based assays, researchers can confidently differentiate on-target effects from off-target artifacts. The experimental framework outlined in this guide provides a clear and objective pathway to substantiate the inactivity of a negative control for a PKR inhibitor, thereby enhancing the reliability and impact of subsequent research findings.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Protein kinase R - Wikipedia [en.wikipedia.org]
- 3. Frontiers | PKR: A Kinase to Remember [frontiersin.org]
- 4. Regulation of PKR by RNA: Formation of active and inactive dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Reactome | PKR-mediated signaling [reactome.org]
- 7. dsRNA-Dependent Protein Kinase PKR and its Role in Stress, Signaling and HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
Confirming Target Engagement of PKR Inhibitors in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Verifying that a pharmacological inhibitor interacts with its intended target within a cellular context is a critical step in drug discovery. This guide provides a comparative overview of key experimental methods to confirm the target engagement of Protein Kinase R (PKR) inhibitors in cells. We will delve into the principles, protocols, and data interpretation for two primary methods: Western blotting for downstream pathway modulation and the Cellular Thermal Shift Assay (CETSA) for direct target binding. Additionally, we will touch upon an alternative method, NanoBRET, for a comprehensive perspective.
Introduction to PKR and its Inhibition
Protein Kinase R (PKR), also known as Eukaryotic Translation Initiation Factor 2-alpha Kinase 2 (EIF2AK2), is a crucial component of the cellular stress response. Activated by double-stranded RNA (dsRNA), a common hallmark of viral infection, PKR undergoes dimerization and autophosphorylation. This activation triggers a signaling cascade, most notably the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) at Serine 51. Phosphorylated eIF2α leads to a global inhibition of protein synthesis, a cellular defense mechanism to restrict viral replication. Dysregulation of PKR activity has been implicated in various diseases, making it an attractive therapeutic target.
PKR inhibitors are small molecules designed to block the kinase activity of PKR, thereby preventing the phosphorylation of eIF2α and the subsequent shutdown of protein synthesis. Confirming that these inhibitors bind to PKR in cells and exert their intended mechanistic effect is paramount for their development as therapeutic agents.
Comparison of Target Engagement Methods
The choice of method to confirm target engagement depends on the specific question being asked—whether the goal is to demonstrate direct physical binding to the target or to show modulation of its downstream signaling pathway.
| Method | Principle | Type of Evidence | Advantages | Disadvantages |
| Western Blot (p-PKR / p-eIF2α) | Measures the phosphorylation status of PKR (autophosphorylation) and its direct substrate, eIF2α, upon inhibitor treatment. | Indirect (Functional) | - Well-established and widely available technique. - Provides information on the functional consequence of target engagement. - Can be highly quantitative with proper controls. | - Does not directly prove physical binding to the target. - Signal can be influenced by off-target effects on upstream or parallel pathways. |
| Cellular Thermal Shift Assay (CETSA) | Assesses the thermal stability of a target protein in the presence of a ligand. Ligand binding typically stabilizes the protein, leading to a higher melting temperature. | Direct (Biophysical) | - Directly demonstrates physical binding of the inhibitor to the target protein in a cellular environment. - Label-free method, requiring no modification of the compound or protein. | - Some ligand-protein interactions may not result in a significant thermal shift. - Can be lower throughput than other methods, although high-throughput versions are available. |
| NanoBRET™ Target Engagement Assay | A bioluminescence resonance energy transfer (BRET)-based assay that measures compound binding to a NanoLuc® luciferase-tagged target protein in live cells. | Direct (Biophysical) | - Provides real-time, quantitative measurement of compound affinity and residence time in live cells. - High-throughput compatible. | - Requires genetic modification of the target protein to create the luciferase fusion. - Dependent on the availability of a suitable fluorescent tracer. |
Quantitative Data Presentation
Western Blot Analysis of PKR Inhibition
The potency of a PKR inhibitor is often determined by its ability to reduce the phosphorylation of PKR and eIF2α in a dose-dependent manner. This is typically quantified by generating an IC50 curve from Western blot data.
Table 1: Cellular Potency of PKR Inhibitor C16
| Assay Readout | Cell Type | IC50 (nM) | Reference |
| PKR Autophosphorylation | - | 186-210 | |
| Rescue of Translation Block | - | 100 | |
| Inhibition of p-eIF2α | RAW 264.7 cells | Substantially decreased at 1 µM |
Note: The specific cell types for the IC50 values from references and were not specified in the abstracts.
Cellular Thermal Shift Assay (CETSA) Data
Table 2: Illustrative CETSA Data for Kinase Inhibitors
| Inhibitor | Target Kinase | Cell Line | Concentration (µM) | ΔTm (°C) | Reference |
| Staurosporine | Multiple Kinases | K-562 | 20 | Significant shifts for known targets | |
| Dasatinib | BRAF | K-562 | 20 | Clear thermal stability shift |
Signaling Pathway and Experimental Workflows
PKR Signaling Pathway
Caption: Diagram of the PKR signaling pathway, from activation by dsRNA to downstream inhibition of protein synthesis.
Experimental Workflow: Western Blot for p-PKR and p-eIF2α
Caption: Step-by-step workflow for confirming PKR inhibitor target engagement using Western blotting.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: General workflow for assessing direct target binding of a PKR inhibitor using CETSA.
Experimental Protocols
Western Blot for Phospho-PKR (Thr446) and Phospho-eIF2α (Ser51)
This protocol outlines the key steps for analyzing the phosphorylation status of PKR and eIF2α in response to an inhibitor.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, A549) at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the PKR inhibitor or vehicle (e.g., DMSO) for 1-2 hours.
-
Stimulate PKR activity by transfecting a dsRNA mimic like poly(I:C) for a specified time (e.g., 4-6 hours).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
4. Immunodetection:
-
Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use antibodies specific for:
-
Phospho-PKR (e.g., targeting Thr446)
-
Total PKR
-
Phospho-eIF2α (targeting Ser51)
-
Total eIF2α
-
A loading control (e.g., GAPDH or β-actin)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
5. Data Analysis:
-
Quantify the band intensities using image analysis software.
-
For each sample, calculate the ratio of the phosphorylated protein to the total protein.
-
Normalize this ratio to the loading control.
-
Plot the normalized phospho-protein levels against the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
This protocol provides a framework for performing a CETSA experiment to demonstrate direct binding of an inhibitor to PKR.
1. Cell Culture and Treatment:
-
Culture cells to a high density (e.g., 80-90% confluency).
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors) at a high concentration (e.g., 10-20 x 10^6 cells/mL).
-
Divide the cell suspension into two aliquots. Treat one with the PKR inhibitor at the desired concentration (e.g., 10x the cellular IC50) and the other with vehicle (DMSO).
-
Incubate at 37°C for 1 hour to allow for compound entry into the cells.
2. Heat Treatment:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.
-
Immediately cool the tubes to 4°C for 3 minutes.
3. Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
4. Analysis of Soluble Fraction:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of soluble PKR in each sample by Western blotting, as described in the protocol above (steps 3-5), using an antibody against total PKR.
5. Data Analysis:
-
Quantify the band intensity for PKR at each temperature for both the inhibitor-treated and vehicle-treated samples.
-
For each treatment condition, normalize the band intensities to the intensity at the lowest temperature (which represents 100% soluble protein).
-
Plot the percentage of soluble PKR against the temperature to generate thermal melt curves.
-
The temperature at which 50% of the protein is denatured is the melting temperature (Tm).
-
The difference in Tm between the inhibitor-treated and vehicle-treated samples (ΔTm) indicates the degree of thermal stabilization and confirms target engagement.
Conclusion
Confirming target engagement is a cornerstone of modern drug discovery. For PKR inhibitors, a multi-faceted approach is recommended. Western blotting provides crucial information about the functional consequences of inhibitor activity on the downstream signaling pathway. The Cellular Thermal Shift Assay offers direct, biophysical evidence of target binding within the complex milieu of the cell. Alternative methods like NanoBRET can provide further quantitative insights into the affinity and kinetics of the inhibitor-target interaction in real-time. By employing a combination of these powerful techniques, researchers can build a robust data package to confidently validate the mechanism of action of novel PKR inhibitors, paving the way for their further development as potential therapeutics.
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for PKR Inhibitors and Negative Controls
For Immediate Implementation: This guide provides essential safety and logistical information for the proper handling and disposal of Protein Kinase R (PKR) inhibitors and their corresponding negative controls. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, preventing environmental contamination, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before any disposal procedures, it is imperative to handle all PKR inhibitors and negative controls with appropriate personal protective equipment (PPE). Treat these compounds as potentially hazardous.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle solid compounds and concentrated stock solutions in a certified chemical fume hood to avoid inhalation of dust or aerosols.
-
Spill Management: In case of a spill, isolate the area. For small spills, absorb liquids with an inert material (e.g., vermiculite, sand) and carefully sweep solids to avoid creating dust. Collect all cleanup materials in a sealed, labeled hazardous waste container.
Quantitative Data for Common PKR Inhibitor and Negative Control
For clarity and easy comparison, the following tables summarize key quantitative data for a widely used PKR inhibitor (C16) and its negative control.
Table 1: Properties of PKR Inhibitor (C16)
| Property | Value | Source |
| CAS Number | 608512-97-6 | [1][2][3][4] |
| Molecular Formula | C₁₃H₈N₄OS | [1] |
| Molecular Weight | 268.3 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO (12 mg/ml) | [1] |
| Storage Temperature | -20°C | [1] |
| Hazard Statements | May cause long lasting harmful effects to aquatic life. | [1] |
| Precautionary Statements | Avoid release to the environment. Dispose of contents/container to an approved waste disposal plant. | [1] |
Table 2: Properties of PKR Inhibitor Negative Control
| Property | Value | Source |
| CAS Number | 852547-30-9 | |
| Molecular Formula | C₁₅H₈Cl₃NO₂ | |
| Molecular Weight | 340.59 g/mol | |
| Appearance | Solid (Yellow) | |
| Solubility | DMSO: 10 mg/mL, Ethanol: 10 mg/mL | |
| Storage Temperature | 2-8°C | |
| Hazard Statements | Not specified, handle with standard laboratory precautions. | |
| Precautionary Statements | Not specified, handle with standard laboratory precautions. |
Step-by-Step Disposal Procedures
The following procedures are based on general best practices for the disposal of hazardous chemical waste and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.
Step 1: Waste Identification and Segregation
-
Hazardous Waste Designation: Treat all unused or expired PKR inhibitors, negative controls, and any materials contaminated with these compounds as hazardous chemical waste.[5][6][7]
-
Segregation: Do not mix this waste with non-hazardous waste or other incompatible chemical waste streams.[5][6] Collect it in a dedicated and properly labeled hazardous waste container.[5][7]
Step 2: Waste Collection and Container Management
-
Solid Waste:
-
Place unused compounds, contaminated gloves, pipette tips, weighing paper, and other solid materials into a designated, robust, and sealable solid hazardous waste container.[5][6][7]
-
The container should be clearly labeled as "Hazardous Waste" and include the full chemical name(s) of the contents (e.g., "PKR Inhibitor (C16, CAS 608512-97-6) Waste").[5][8]
-
-
Liquid Waste:
-
Collect all solutions containing the PKR inhibitor or negative control (e.g., stock solutions, cell culture media, and solvent rinses) in a dedicated, leak-proof, and shatter-resistant liquid hazardous waste container.[5][7]
-
Label the container clearly with "Hazardous Waste" and list all chemical components and their approximate concentrations.[5]
-
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with these compounds must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
-
Step 3: On-Site Storage
-
Designated Area: Store sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[5][7]
-
Secondary Containment: Place waste containers in a secondary containment bin to prevent spills.[6]
-
Container Integrity: Ensure containers are in good condition and kept closed except when adding waste.
Step 4: Disposal and Removal
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[5][9]
-
Licensed Contractor: The EHS department will typically coordinate with a licensed hazardous waste disposal contractor for final disposal, which is often incineration.[9]
-
Documentation: Complete all required waste disposal forms and maintain records as per your institution's and local regulations.
Decontamination of Laboratory Equipment
Proper decontamination of laboratory equipment that has come into contact with PKR inhibitors or their negative controls is crucial before reuse, servicing, or disposal.
-
General Cleaning: For non-porous surfaces like glassware and stir bars, wash thoroughly with an appropriate solvent (e.g., ethanol or DMSO, depending on solubility) to remove the compound. Follow this with a standard laboratory detergent wash and rinse with deionized water. Collect the initial solvent rinse as hazardous liquid waste.
-
Equipment Surfaces: Wipe down surfaces of equipment such as centrifuges, incubators, and fume hoods with a detergent solution.[10] If a specific cleaning procedure is required, a knowledgeable lab representative should perform it.[10] For equipment being removed from the lab, a formal decontamination process and tagging may be required by your institution.[10][11]
Experimental Protocol: In Vitro Kinase Assay to Determine IC₅₀ of a PKR Inhibitor
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a PKR inhibitor.
Materials:
-
Recombinant active PKR enzyme
-
PKR substrate (e.g., eIF2α)
-
PKR inhibitor (e.g., C16) and negative control
-
Kinase assay buffer
-
[γ-³³P]ATP or other detection reagent (e.g., for fluorescence-based assays)
-
Microplate
-
Incubator
Procedure:
-
Compound Preparation: Prepare a serial dilution of the PKR inhibitor in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
-
Assay Plate Setup: In a microplate, add the kinase assay buffer.
-
Enzyme Addition: Add the appropriate amount of the PKR enzyme to each well.
-
Inhibitor Addition: Add the serially diluted PKR inhibitor or DMSO (as a vehicle control) to the wells.
-
Pre-incubation: Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration should ideally be at the Kₘ for the kinase to ensure accurate IC₅₀ determination.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a specific duration.
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using an appropriate detection method (e.g., quantifying radiolabeled phosphate incorporation or a fluorescence signal).
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizing Key Processes
PKR Signaling Pathway
References
- 1. C16 | CAS 608512-97-6 | PKR kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. uab.edu [uab.edu]
- 11. cmich.edu [cmich.edu]
Essential Safety and Operational Guide for Handling PKR Inhibitor, Negative Control
This guide provides comprehensive safety protocols, operational procedures, and disposal instructions for the PKR Inhibitor, negative control. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.
Immediate Safety and Handling
The this compound (CAS 852547-30-9) is an oxindole compound that serves as an inactive structural analog for the active PKR inhibitor. While it is designed to be biologically inactive in PKR pathways, it should be handled with the same level of caution as other laboratory chemicals of unknown toxicity.
1.1 Personal Protective Equipment (PPE)
Proper PPE is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from splashes or airborne particles of the compound. |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents direct skin contact. Gloves should be inspected before use and changed frequently. |
| Body Protection | A standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or a chemical fume hood. Use a NIOSH-approved respirator if generating dust or aerosols. | Minimizes inhalation of the compound, especially in powder form. |
1.2 Emergency Procedures
| Emergency | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention. |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place in a sealed container for disposal. For large spills, evacuate the area and contact Environmental Health & Safety (EHS). |
Operational Plan: From Receipt to Disposal
A systematic approach to handling the this compound, is crucial for both experimental integrity and laboratory safety.
2.1 Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the compound name, CAS number, and any hazard information.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is typically 2-8°C. Protect from light.
2.2 Handling and Preparation of Solutions
-
Work Area: All handling of the solid compound and preparation of stock solutions should be performed in a chemical fume hood to minimize inhalation exposure.
-
Weighing: If weighing the solid form, do so carefully to avoid generating dust.
-
Solubility: The compound is soluble in DMSO and ethanol (e.g., 10 mg/mL). Prepare stock solutions by dissolving the compound in the appropriate solvent.
-
Working Solutions: Prepare working dilutions from the stock solution using the appropriate cell culture medium or buffer immediately before use.
2.3 Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Segregate waste containing the this compound, from other waste streams.
-
Solid Waste: Collect unused solid compound and any contaminated disposable labware (e.g., weigh boats, pipette tips) in a designated hazardous waste container.
-
Liquid Waste: Collect unused solutions and contaminated media in a designated hazardous liquid waste container. Do not pour down the drain.
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) office.
Experimental Protocol: Cell-Based Assay
This protocol provides a general framework for using the this compound, in a cell-based assay to assess its lack of effect on a specific cellular process, thereby validating the specificity of the active inhibitor.
Objective: To confirm that the negative control compound does not inhibit the PKR pathway, as measured by the phosphorylation of a downstream target (e.g., eIF2α) in response to a PKR activator.
Materials:
-
This compound
-
Active PKR Inhibitor (for comparison)
-
PKR activator (e.g., poly(I:C))
-
Appropriate cell line (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-eIF2α, anti-total-eIF2α, anti-PKR)
-
Secondary antibodies (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare stock solutions of the this compound, and the active PKR inhibitor in DMSO. Prepare working dilutions in cell culture medium.
-
Treatment:
-
Pre-treat cells with varying concentrations of the this compound, or the active inhibitor for a specified period (e.g., 1-2 hours).
-
Include a vehicle control (DMSO) and an untreated control.
-
-
PKR Activation: After pre-treatment, stimulate the cells with a PKR activator (e.g., poly(I:C)) for the desired time (e.g., 30-60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phospho-eIF2α and total eIF2α.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-eIF2α signal to the total eIF2α signal. Compare the results from the negative control-treated cells to the active inhibitor-treated and control cells.
Visualizations
Caption: Simplified PKR signaling pathway.
Caption: Cell-based assay workflow.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
